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  • Product: 3-(1,3-Dioxan-2-YL)propanoic acid
  • CAS: 774605-67-3

Core Science & Biosynthesis

Foundational

physical and chemical properties of 3-(1,3-Dioxan-2-YL)propanoic acid

An In-depth Technical Guide to 3-(1,3-Dioxan-2-YL)propanoic acid Abstract This technical guide provides a comprehensive overview of the (CAS No. 774605-67-3).

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(1,3-Dioxan-2-YL)propanoic acid

Abstract

This technical guide provides a comprehensive overview of the (CAS No. 774605-67-3). As a bifunctional molecule, it incorporates a carboxylic acid and a protected aldehyde in the form of a 1,3-dioxane acetal. This unique structure makes it a valuable intermediate in complex organic syntheses, particularly within pharmaceutical and fine chemical development. This document details its molecular identity, physicochemical properties, reactivity, spectroscopic signature, and protocols for its analysis, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Identity

3-(1,3-Dioxan-2-YL)propanoic acid is characterized by a propanoic acid backbone where the terminal carbon is masked as a cyclic acetal with 1,3-propanediol. This strategic protection allows for selective chemical transformations at the carboxylic acid terminus without interference from a highly reactive aldehyde group.

Caption: Molecular Structure of 3-(1,3-Dioxan-2-YL)propanoic acid

The fundamental identifiers and physical properties of this compound are summarized below.

PropertyValueSource
CAS Number 774605-67-3[1]
Molecular Formula C₇H₁₂O₄[1]
Molecular Weight 160.17 g/mol [1]
Physical Form White Solid
Purity ≥97% (Typical)
Storage Conditions 2-8°C, under inert atmosphere[1]

Chemical Properties and Reactivity

The reactivity of 3-(1,3-Dioxan-2-YL)propanoic acid is governed by its two primary functional groups: the carboxylic acid and the 1,3-dioxane acetal.

The Dioxane Acetal: A pH-Controlled Protecting Group

The 1,3-dioxane ring serves as a robust protecting group for the latent aldehyde. This acetal linkage is highly stable under neutral and basic conditions, allowing for a wide range of transformations on the carboxylic acid moiety without affecting the protected aldehyde.

Causality: The stability arises from the electron-donating nature of the acetal oxygens, which destabilizes the transition state for nucleophilic attack at the acetal carbon. However, under acidic conditions, protonation of one of the oxygen atoms initiates a facile hydrolysis mechanism, regenerating the parent aldehyde and 1,3-propanediol. This pH-dependent lability is the cornerstone of its utility in multi-step synthesis.

Figure 2. Acid-Catalyzed Hydrolysis of the Dioxane Acetal A 3-(1,3-Dioxan-2-YL)propanoic acid B Protonation A->B + H⁺ C Carbocation Intermediate B->C - H₂O (from ring) D Nucleophilic Attack (H₂O) C->D + H₂O E Deprotonation & Ring Opening D->E F Products: 4-Oxobutanoic acid + 1,3-Propanediol E->F - H⁺

Caption: Acid-Catalyzed Hydrolysis of the Dioxane Acetal

Carboxylic Acid Reactivity

The propanoic acid tail is amenable to standard carboxylic acid chemistry, including:

  • Esterification: Reaction with alcohols under acidic catalysis.

  • Amide Formation: Coupling with amines using standard reagents like DCC or EDC.

  • Reduction: Conversion to the corresponding alcohol using reducing agents like LiAlH₄ or boranes.

The stability of the dioxane ring to these conditions (provided they are not strongly acidic) is critical for synthetic planning.

Stability and Handling

The compound is generally stable under normal storage conditions.[2] However, contact with strong acids should be avoided to prevent premature deprotection of the acetal.[2] It is also incompatible with strong oxidizing agents.[3] For long-term storage, maintaining an inert atmosphere at 2-8°C is recommended to ensure chemical integrity.[1]

Spectroscopic Profile

While a dedicated public spectrum for this specific molecule is not available, its structure allows for a reliable prediction of its key spectroscopic features based on the well-established principles of its constituent functional groups.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton environment. Key resonances would include a broad singlet for the acidic proton of the carboxylic acid (typically >10 ppm), a triplet for the acetal proton (CH), and a series of multiplets for the methylene protons of the propanoic chain and the dioxane ring. The integration of these signals would correspond to the number of protons in each environment.[4]

  • ¹³C NMR: The carbon spectrum should display 6 unique signals, corresponding to the carbonyl carbon, the acetal carbon, and the four distinct methylene carbons in the structure. The carbonyl carbon would appear furthest downfield (>170 ppm), followed by the acetal carbon (~100-110 ppm).[5]

  • Infrared (IR) Spectroscopy: The IR spectrum provides a definitive signature for the functional groups. Expected peaks include a very broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a sharp and strong C=O stretch (1700-1725 cm⁻¹), and prominent C-O stretching bands from the acetal and carboxylic acid moieties (1000-1300 cm⁻¹).[6]

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z of 160. Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, m/z 45) or cleavage of the dioxane ring.

Experimental Protocol: Purity Assessment by Acid-Base Titration

The purity of 3-(1,3-Dioxan-2-YL)propanoic acid can be reliably determined by titration, a self-validating method that relies on the stoichiometry of the acid-base neutralization reaction.

Objective: To determine the purity of a sample by titrating the carboxylic acid group with a standardized solution of sodium hydroxide.

Materials:

  • 3-(1,3-Dioxan-2-YL)propanoic acid sample

  • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Analytical balance

  • 50 mL burette

  • 250 mL Erlenmeyer flasks

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh approximately 150-200 mg of the acid into a 250 mL Erlenmeyer flask.

  • Dissolution: Add ~50 mL of deionized water to the flask and swirl to dissolve the sample completely. Gentle warming may be applied if necessary.

  • Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the solution.

  • Titration Setup: Rinse and fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial volume.

  • Titration: Titrate the acid solution with the NaOH solution, swirling the flask continuously. The endpoint is reached when the solution turns a faint, persistent pink color.

  • Recording: Record the final volume of NaOH used.

  • Replication: Repeat the titration at least two more times for precision.

Calculation:

Purity (%) = (V_NaOH × M_NaOH × MW_acid) / (m_sample × 1000) × 100

Where:

  • V_NaOH = Volume of NaOH used (mL)

  • M_NaOH = Molarity of NaOH solution (mol/L)

  • MW_acid = Molecular weight of the acid (160.17 g/mol )

  • m_sample = Mass of the sample (g)

Figure 3. Workflow for Purity Determination by Titration start Start weigh Accurately weigh ~150-200 mg of acid start->weigh dissolve Dissolve in ~50 mL deionized water weigh->dissolve indicator Add 2-3 drops of phenolphthalein dissolve->indicator titrate Titrate with standardized ~0.1 M NaOH to persistent pink endpoint indicator->titrate record Record volume of NaOH used titrate->record repeat Repeat 2x? record->repeat repeat->weigh Yes calculate Calculate average purity repeat->calculate No end End calculate->end

Caption: Workflow for Purity Determination by Titration

Applications in Research and Drug Development

3-(1,3-Dioxan-2-YL)propanoic acid is primarily utilized as a versatile building block in organic synthesis.[7] Its bifunctional nature, combined with the orthogonal reactivity of its functional groups, makes it an ideal starting material for constructing complex molecular architectures. In drug development, it can be used to introduce a protected aldehyde functionality into a larger molecule, which can then be deprotected and used for further elaboration, such as forming Schiff bases or undergoing reductive amination to build side chains or link molecular fragments.[7]

Safety and Handling

This compound is classified as hazardous and requires careful handling.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[1]

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust.[1] In case of contact with eyes, rinse cautiously with water for several minutes.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere.[1]

References

  • MySkinRecipes. 3-(1,3-Dioxolan-2-yl)propanoic acid. [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]

  • Google Patents.
  • Filo. (a) Write the structures corresponding to the following names and briefly.... [Link]

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  • National Institutes of Health. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC. [Link]

  • Physics & Maths Tutor. 4.10 - 4.11 Organic Synthesis and Structure Determination.rtf. [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]

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  • Ataman Kimya. 3-THIOPROPIONIC ACID. [Link]

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  • PubChem. 3-(3'-Hydroxyphenyl)propionic acid. [Link]

  • ChemSynthesis. ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate. [Link]

Sources

Exploratory

solubility of 3-(1,3-Dioxan-2-YL)propanoic acid in different solvents

An In-depth Technical Guide to the Solubility of 3-(1,3-Dioxan-2-YL)propanoic Acid Introduction: A Molecule of Synthetic Importance 3-(1,3-Dioxan-2-YL)propanoic acid is a bifunctional organic compound featuring a carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-(1,3-Dioxan-2-YL)propanoic Acid

Introduction: A Molecule of Synthetic Importance

3-(1,3-Dioxan-2-YL)propanoic acid is a bifunctional organic compound featuring a carboxylic acid group and a cyclic acetal (dioxane ring). Its structure makes it a valuable intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1] The protected aldehyde functionality within the dioxane ring allows for selective chemical transformations at the carboxylic acid terminus without interference, a crucial attribute in multi-step synthetic pathways for complex molecules.[1]

Understanding the solubility of this compound is paramount for researchers and drug development professionals. Solubility data governs critical parameters such as reaction kinetics, purification strategies (crystallization), formulation development, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs) derived from it. This guide provides a deep dive into the theoretical and practical aspects of the solubility of 3-(1,3-Dioxan-2-YL)propanoic acid, offering field-proven methodologies for its determination.

Physicochemical Profile and Structural Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of 3-(1,3-Dioxan-2-YL)propanoic acid are summarized below.

Table 1: Physicochemical Properties of 3-(1,3-Dioxan-2-YL)propanoic Acid

PropertyValueSource
Molecular Formula C₇H₁₂O₄[2]
Molecular Weight 160.17 g/mol [2]
Appearance White Solid[3]
Storage Inert atmosphere, 2-8°C[2]

The molecule's structure contains distinct regions that dictate its interaction with various solvents:

  • The Carboxylic Acid Group (-COOH): This is a highly polar, hydrophilic functional group. It can act as both a hydrogen bond donor (the -OH proton) and acceptor (the carbonyl and hydroxyl oxygens). Crucially, it is acidic and can be deprotonated in the presence of a base to form a highly polar and water-soluble carboxylate salt.[4]

  • The 1,3-Dioxane Ring: This cyclic acetal contains two ether oxygen atoms, which are polar and can act as hydrogen bond acceptors. This feature contributes to the molecule's overall polarity.

  • The Propyl Linker (-CH₂CH₂-): This is a nonpolar, hydrophobic hydrocarbon chain that connects the polar functional groups.

The solubility behavior of 3-(1,3-Dioxan-2-YL)propanoic acid is therefore a result of the interplay between these hydrophilic and hydrophobic regions. The general principle of "like dissolves like" suggests that its solubility will be highest in solvents with similar polarity characteristics.[5]

Theoretical Framework: Predicting Solubility

Based on its structure, a qualitative solubility profile can be predicted across different solvent classes. This prediction is grounded in the nature of intermolecular forces between the solute and the solvent.

Table 2: Predicted Solubility Profile of 3-(1,3-Dioxan-2-YL)propanoic Acid

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe carboxylic acid and dioxane oxygens can form strong hydrogen bonds with the solvent. Solubility in water is highly pH-dependent.
Polar Aprotic DMSO, DMF, Acetone, THFHighStrong dipole-dipole interactions between the solvent and the polar functional groups of the solute will drive dissolution.
Nonpolar Hexane, Toluene, Diethyl EtherLowThe overall polarity of the molecule is too high to interact favorably with nonpolar solvents, where van der Waals forces are dominant.
Aqueous Basic 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃)HighThe carboxylic acid (a weak acid) will react with the base to form the corresponding sodium carboxylate salt, which is ionic and highly soluble in water.[4]
Aqueous Acidic 5% Hydrochloric Acid (HCl)LowIn an acidic medium, the carboxylic acid will remain in its neutral, protonated form, which has lower water solubility.

Part 1: The Gold Standard—Thermodynamic Solubility via the Shake-Flask Method

The most reliable method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[6] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid solute.

Causality Behind Experimental Choices

The core principle is to ensure that a true equilibrium is reached between the dissolved and undissolved states. Using an excess of the solid material guarantees that the solution becomes saturated.[6] The extended agitation period (typically 24-72 hours) is necessary to overcome kinetic barriers to dissolution and allow the system to reach its lowest energy state—thermodynamic equilibrium.[7] Temperature control is critical as solubility is temperature-dependent. For pharmaceutical applications, this is often performed at ambient temperature (~25°C) and physiological temperature (37°C).

Self-Validating Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of solid 3-(1,3-Dioxan-2-YL)propanoic acid to a known volume of the chosen solvent in a sealed vial or flask. "Excess" means enough solid remains visible at the end of the experiment.

  • Equilibration: Place the sealed container in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[7][8]

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated supernatant from the excess solid, either centrifuge the sample or filter it through a low-binding filter (e.g., 0.22 µm PVDF).[8][9] This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

  • Quantification: Carefully take an aliquot of the clear, saturated filtrate. Dilute it with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Analysis: Determine the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS). The concentration is calculated against a standard curve prepared from known concentrations of the compound.[8]

  • Validation of Equilibrium: To confirm that equilibrium has been achieved, samples can be taken at different time points (e.g., 24h, 48h, and 72h). If the measured concentrations from the later time points are consistent, it provides confidence that equilibrium has been established.[6]

Workflow Diagram: Shake-Flask Method

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid solute to known solvent volume B Agitate at constant temperature (24-48h) A->B Seal vial C Centrifuge or Filter to remove excess solid B->C Reach equilibrium D Dilute saturated filtrate C->D Collect supernatant E Quantify concentration (e.g., HPLC) D->E Analyze sample

Caption: Workflow for determining thermodynamic solubility.

Part 2: An Alternative Approach—Potentiometric Titration

For ionizable compounds like 3-(1,3-Dioxan-2-YL)propanoic acid, potentiometric titration offers a powerful method to determine solubility and the acid dissociation constant (pKa) simultaneously.[10] This method relies on monitoring pH changes as a titrant is added to a solution of the compound, allowing for the calculation of solubility at the point where precipitation occurs.[11]

Causality Behind Experimental Choices

The method works by creating a supersaturated solution and then titrating it towards the pH of minimum solubility, causing the neutral form of the acid to precipitate. The potential (measured as pH) of the solution is directly related to the concentration of the ionic species in solution. By carefully monitoring the pH as a titrant is added, the precise point at which the solution becomes saturated and precipitation begins can be identified.[11][12] This provides a dynamic way to measure the equilibrium between the solid and dissolved states.

Conceptual Protocol: Potentiometric Titration
  • Dissolution: Prepare a solution of 3-(1,3-Dioxan-2-YL)propanoic acid in water. Add a standardized base (e.g., 0.1M KOH) to fully dissolve the compound in its ionized (carboxylate) form.

  • Titration to Precipitation: Place a calibrated pH electrode in the solution. Slowly titrate the solution with a standardized acid (e.g., 0.1M HCl).[13] Record the pH after each incremental addition of the acid titrant.

  • Identify Saturation Point: As the pH decreases, the carboxylate is protonated, forming the less soluble neutral carboxylic acid. A distinct change in the titration curve (e.g., cloudiness in the solution or a plateau in the pH change) indicates the onset of precipitation. This is the point of saturation.

  • Data Analysis: The concentration of the dissolved species at the saturation point can be calculated from the known initial concentration, the volumes of acid and base added, and the pKa of the compound.[10] The method can be refined by using multiple starting concentrations to precisely determine both pKa and intrinsic solubility.[10]

Workflow Diagram: Potentiometric Titration

Potentiometric_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve compound in aqueous base (ionized form) B Titrate with standard acid A->B Place in vessel C Monitor pH continuously with electrode B->C D Identify precipitation point from titration curve C->D Generate data E Calculate intrinsic solubility and pKa D->E Apply equations

Caption: Workflow for solubility via potentiometric titration.

Conclusion

The solubility of 3-(1,3-Dioxan-2-YL)propanoic acid is governed by the balance of its polar carboxylic acid and dioxane functionalities against its nonpolar hydrocarbon backbone. It is predicted to be highly soluble in polar aprotic and basic aqueous solvents, with moderate solubility in polar protic solvents and poor solubility in nonpolar media. For drug development and process chemistry, a precise quantitative understanding is essential. The shake-flask method remains the definitive standard for determining thermodynamic solubility, providing a robust and self-validating protocol. For this specific ionizable compound, potentiometric titration offers a sophisticated alternative that can yield both solubility and pKa data. The application of these rigorous experimental techniques provides the foundational data necessary for the effective and efficient use of this versatile chemical intermediate.

References

  • MySkinRecipes. 3-(1,3-Dioxolan-2-yl)propanoic acid. [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Völgyi, G., Baka, E., Box, K., Comer, J., & Takács-Novák, K. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA. (2014). [Link]

  • Anand, O., Yu, L. X., Conner, D. P., & Davit, B. M. (2011). Dissolution testing for generic drugs: an FDA perspective. The AAPS journal, 13(3), 328–335. [Link]

  • LibreTexts Chemistry. (2021). 11.2: Potentiometric Methods. [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. [Link]

  • Methods to Determine End Point of Potentiometric Titration and Applications. (n.d.). Lambdageeks. [Link]

  • Hnatiuk, O., et al. (2025). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies. [Link]

  • Avdeef, A., & Tsinman, K. (2005). Method for determining solubility of a chemical compound.
  • Quora. (2017). How do you perform the shake flask method to determine solubility?. [Link]

  • Organic Syntheses Procedure. (n.d.). [Link]

  • Cheméo. Chemical Properties of 1,3-Dioxane. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]

  • ResearchGate. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Link]

  • MDPI. (2022). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. [Link]

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Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Use of 3-(1,3-Dioxan-2-YL)propanoic Acid in the Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

Introduction: The Critical Role of the Linker in PROTAC Design and the Strategic Advantage of Bifunctional Precursors Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Linker in PROTAC Design and the Strategic Advantage of Bifunctional Precursors

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] While the choice of the POI ligand and the E3 ligase ligand dictates the specificity of the PROTAC, the linker is far from being a passive spacer. Its length, rigidity, and chemical composition are critical determinants of the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which ultimately governs the efficiency of protein degradation.[4]

The synthesis of PROTACs often involves a modular approach, where the linker is sequentially coupled to the two ligands.[5] This necessitates a linker precursor with two reactive handles that can be addressed orthogonally. 3-(1,3-Dioxan-2-YL)propanoic acid is an exemplary bifunctional linker precursor that offers a strategic advantage in PROTAC synthesis. It possesses a carboxylic acid for robust amide bond formation and a protected aldehyde (a 1,3-dioxane) that can be unmasked in a later step for subsequent conjugation, typically via reductive amination.[6][7] This orthogonal reactivity allows for a controlled, stepwise assembly of the PROTAC molecule, minimizing the formation of undesired side products and simplifying purification.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 3-(1,3-Dioxan-2-YL)propanoic acid in PROTAC synthesis. We will delve into the underlying chemical principles, provide step-by-step protocols for its incorporation into a PROTAC, and discuss the technical considerations for each stage of the synthesis.

Chemical Properties and Strategic Value of 3-(1,3-Dioxan-2-YL)propanoic Acid

3-(1,3-Dioxan-2-YL)propanoic acid is a white solid with the molecular formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol . Its key structural features for PROTAC synthesis are the terminal carboxylic acid and the 1,3-dioxane moiety.

  • Carboxylic Acid: This functional group is readily activated for amide bond formation with an amine-containing binding moiety (either the warhead or the E3 ligase ligand). Standard peptide coupling reagents such as HATU, HBTU, or EDC with an additive like HOBt can be employed for this transformation, typically affording high yields.[2][8]

  • 1,3-Dioxane (Protected Aldehyde): The 1,3-dioxane serves as a robust protecting group for the aldehyde functionality. It is stable to a wide range of reaction conditions, including the basic conditions often used in amide coupling and many reductive and oxidative conditions.[9] This stability is crucial for the sequential synthetic strategy. The aldehyde can be readily deprotected under acidic conditions, regenerating the reactive carbonyl group for the next conjugation step.[7][10]

The use of this bifunctional linker precursor offers several advantages:

  • Orthogonal Reactivity: The differential reactivity of the carboxylic acid and the protected aldehyde allows for a controlled, stepwise synthesis.

  • Versatility: The unmasked aldehyde can be reacted with a primary or secondary amine on the second binding moiety via reductive amination to form a stable amine linkage.[6][11]

  • Reduced Side Reactions: By protecting the aldehyde, unwanted reactions during the first coupling step are prevented.

Below is a table summarizing the key physicochemical properties of 3-(1,3-Dioxan-2-YL)propanoic acid and its constituent functional groups.

PropertyValueSignificance in PROTAC Synthesis
Molecular Formula C₇H₁₂O₄Provides the basic atomic composition.
Molecular Weight 160.17 g/mol A relatively small building block that contributes minimally to the often-large size of the final PROTAC.
Appearance White SolidPhysical state at room temperature.
pKa (Propanoic Acid) ~4.87As a carboxylic acid, it is a weak acid. This is important for its reactivity in amide coupling reactions, where it is typically deprotonated by a base to form a more nucleophilic carboxylate.
Solubility (General) Soluble in many organic solventsGood solubility in common organic solvents like DMF, DMSO, and DCM is essential for homogeneous reaction conditions during synthesis. While specific data for this exact molecule is not widely available, its structure suggests good solubility in polar aprotic solvents.

Experimental Protocols: Synthesis of a Hypothetical PROTAC using 3-(1,3-Dioxan-2-YL)propanoic Acid

This section provides a detailed, step-by-step protocol for the synthesis of a hypothetical PROTAC, demonstrating the utility of 3-(1,3-Dioxan-2-YL)propanoic acid as a linker precursor.

Overall Synthetic Scheme:

PROTAC_synthesis cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Reductive Amination Linker 3-(1,3-Dioxan-2-YL)propanoic acid Intermediate1 Intermediate 1 (Warhead-Linker) Linker->Intermediate1 HATU, DIPEA, DMF Warhead Amine-containing Warhead (POI Ligand) Warhead->Intermediate1 Intermediate1_deprotect Intermediate 1 Intermediate2 Intermediate 2 (Aldehyde-Linker-Warhead) Intermediate1_deprotect->Intermediate2 Aq. HCl, THF Intermediate2_reductive Intermediate 2 Final_PROTAC Final PROTAC Intermediate2_reductive->Final_PROTAC NaBH(OAc)3, DCE E3_Ligand Amine-containing E3 Ligase Ligand E3_Ligand->Final_PROTAC

Caption: Overall workflow for the synthesis of a PROTAC using 3-(1,3-Dioxan-2-YL)propanoic acid.

Part 1: Synthesis of Intermediate 1 (Amide Coupling)

This step involves the coupling of the carboxylic acid of the linker precursor with an amine-functionalized warhead.

Reaction Scheme:

Caption: Amide coupling of the linker precursor with an amine-containing warhead.

Materials:

  • 3-(1,3-Dioxan-2-YL)propanoic acid (1.0 eq)

  • Amine-containing Warhead (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Protocol:

  • To a solution of 3-(1,3-Dioxan-2-YL)propanoic acid (1.0 eq) and the amine-containing warhead (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq) and HATU (1.2 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford Intermediate 1.

Causality of Choices:

  • HATU is a highly efficient and commonly used peptide coupling reagent that minimizes side reactions and racemization if chiral centers are present.

  • DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl salt of the amine if it is used as such.

  • DMF is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction.

Part 2: Synthesis of Intermediate 2 (Deprotection of the Dioxane)

This step unmasks the aldehyde functionality for the subsequent reductive amination.

Reaction Scheme:

Caption: Acid-catalyzed deprotection of the 1,3-dioxane to reveal the aldehyde.

Materials:

  • Intermediate 1 (1.0 eq)

  • 2M Aqueous HCl

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Protocol:

  • Dissolve Intermediate 1 (1.0 eq) in a mixture of THF and 2M aqueous HCl.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Intermediate 2, which can often be used in the next step without further purification.

Causality of Choices:

  • Aqueous HCl is a common and effective acid catalyst for the hydrolysis of acetals.[10] The concentration and reaction time should be optimized to ensure complete deprotection without causing degradation of other sensitive functional groups. The amide bond is generally stable under these mild acidic conditions.

Part 3: Synthesis of the Final PROTAC (Reductive Amination)

This final step connects the linker-warhead intermediate to the E3 ligase ligand.

Reaction Scheme:

Caption: Reductive amination to form the final PROTAC molecule.

Materials:

  • Intermediate 2 (1.0 eq)

  • Amine-containing E3 Ligase Ligand (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography or preparative HPLC

Protocol:

  • To a solution of Intermediate 2 (1.0 eq) and the amine-containing E3 ligase ligand (1.1 eq) in anhydrous DCE, add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the product with DCM (3x).

  • Wash the combined organic layers with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or silica gel column chromatography to afford the final PROTAC.

Causality of Choices:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for reductive amination. It is less reactive than sodium borohydride and can be used in a one-pot procedure with the aldehyde and amine.[6]

  • DCE is a common solvent for reductive amination reactions.

Conclusion

3-(1,3-Dioxan-2-YL)propanoic acid is a valuable and versatile bifunctional linker precursor for the synthesis of PROTACs. Its orthogonal reactive handles—a carboxylic acid and a protected aldehyde—enable a controlled and sequential assembly of the final PROTAC molecule. The protocols outlined in this application note provide a robust framework for the incorporation of this linker into a PROTAC, leveraging well-established and reliable chemical transformations. By understanding the principles behind each step, researchers can adapt and optimize these methods for their specific warheads and E3 ligase ligands, thereby accelerating the development of novel protein degraders.

References

  • Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102–114.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • Sigma-Aldrich. 3-(1,3-Dioxan-2-yl)propionic acid.
  • Sigma-Aldrich. Design the Perfect PROTAC®.
  • Sigma-Aldrich.
  • BroadPharm. (2022).
  • MySkinRecipes. 3-(1,3-Dioxolan-2-yl)propanoic acid.
  • BLDpharm. 3-(1,3-Dioxan-2-yl)propanoic acid.
  • ResearchGate.
  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry.
  • (PDF)
  • Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regul
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Novel approaches for the rational design of PROTAC linkers - Open Explor
  • Scope of PROTAC synthesis via reductive amination. Reaction conditions:...
  • Benchchem. Application Notes and Protocols: Protecting Group Chemistry of the 1,3-Dioxane Moiety.
  • Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PMC - NIH.
  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 29: Acetals: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.
  • Key methods to assemble PROTAC libraries using alkyl and ether linkers....
  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages - Organic & Biomolecular Chemistry (RSC Publishing).
  • SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies.
  • Characteristic roadmap of linker governs the r
  • New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed.
  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters.
  • Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube.
  • Wikipedia. Tryptophan.
  • BLDpharm. 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid.
  • BLDpharm. 3-(1,3-Dioxan-2-yl)propiophenone.
  • Wikipedia. Propionic acid.
  • Creative Proteomics.
  • FooDB.
  • Advancing Drug Discovery with PROTAC Building Blocks - YouTube.
  • Overview of PROTAC Linkers: Types and Design - BOC Sciences.
  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
  • Propanoic Acid: Properties, Production, Applications, and Analysis - Cre

Sources

Application

protocol for scaling up the synthesis of 3-(1,3-Dioxan-2-YL)propanoic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Protocol for the Scalable Synthesis of 3-(1,3-Dioxan-2-YL)propanoic Acid Abstract This application note provides a comprehensive, field-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Protocol for the Scalable Synthesis of 3-(1,3-Dioxan-2-YL)propanoic Acid

Abstract

This application note provides a comprehensive, field-tested guide for the synthesis of 3-(1,3-Dioxan-2-YL)propanoic acid, a valuable bifunctional building block in organic synthesis. The document details a robust, two-step procedure beginning with the acid-catalyzed transacetalization of ethyl 3,3-diethoxypropanoate with 1,3-propanediol, followed by saponification of the resulting ester. Crucially, this guide offers a dedicated protocol for scaling the synthesis from laboratory (gram-scale) to process (kilogram-scale) quantities, addressing the critical challenges of thermal management, efficient water removal, and large-scale purification. The protocols are designed to be self-validating, with integrated checkpoints for reaction monitoring and product characterization, ensuring reproducibility and high purity.

Introduction and Scientific Principles

3-(1,3-Dioxan-2-YL)propanoic acid is an important intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries.[1] Its utility stems from the presence of two distinct functional groups: a carboxylic acid and a protected aldehyde in the form of a stable 1,3-dioxane ring. This cyclic acetal serves as an excellent protecting group, allowing for selective reactions at the carboxylic acid moiety without interference from the highly reactive aldehyde.[1][2]

1.1. The Chemistry of Acetal Protection

The core of this synthesis is the formation of a cyclic acetal. Acetals are formed by the reaction of a carbonyl compound with two equivalents of an alcohol.[3] Cyclic acetals, formed with diols like 1,3-propanediol, are thermodynamically more stable than their acyclic counterparts. The reaction is acid-catalyzed and, critically, it is an equilibrium process.

Causality in Experimental Design: To drive the reaction to completion, the water generated during the reaction must be continuously removed. This is a direct application of Le Chatelier's principle. A common and highly effective method for this is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[4]

1.2. Stability and Deprotection

The 1,3-dioxane group is exceptionally stable under basic, neutral, and mildly acidic conditions, and is resistant to nucleophiles and many oxidizing and reducing agents.[5][6] This stability allows for the subsequent saponification of the ethyl ester using a strong base like sodium hydroxide without affecting the dioxane ring. The aldehyde can be readily deprotected later in a synthetic sequence through acid-catalyzed hydrolysis.[4]

1.3. Synthetic Strategy Overview

The presented synthesis follows a logical two-step pathway, optimized for scalability and purity.

Reaction_Scheme reactant1 Ethyl 3,3-diethoxypropanoate intermediate Ethyl 3-(1,3-dioxan-2-yl)propanoate reactant1->intermediate p-TsOH (cat.) Toluene, Reflux (-2 EtOH, -H2O) reactant2 1,3-Propanediol product 3-(1,3-Dioxan-2-YL)propanoic Acid intermediate->product 1. NaOH, EtOH/H2O 2. HCl (aq)

Caption: Overall two-step reaction scheme.

Laboratory-Scale Synthesis Protocol (10-50 g Scale)

This protocol is optimized for standard laboratory glassware and provides a reliable method for producing high-purity material for research and development purposes.

2.1. Materials and Equipment

  • Reagents: Ethyl 3,3-diethoxypropanoate (≥97%), 1,3-Propanediol (≥98%), p-Toluenesulfonic acid monohydrate (p-TsOH, ≥98.5%), Toluene (anhydrous), Sodium hydroxide (pellets, ≥98%), Ethanol (95%), Diethyl ether, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate, Hydrochloric acid (37%).

  • Equipment: Round-bottom flask (500 mL), Dean-Stark apparatus, condenser, magnetic stirrer/hotplate, heating mantle, separatory funnel, rotary evaporator, standard glassware.

2.2. Step 1: Synthesis of Ethyl 3-(1,3-dioxan-2-yl)propanoate

  • Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. Ensure all glassware is dry.

  • Charging Reagents: To the flask, add ethyl 3,3-diethoxypropanoate (35.2 g, 0.2 mol), 1,3-propanediol (18.3 g, 0.24 mol, 1.2 eq), p-toluenesulfonic acid monohydrate (0.38 g, 2 mmol, 0.01 eq), and toluene (200 mL).

  • Reaction: Heat the mixture to reflux using a heating mantle. Toluene will begin to carry water over into the Dean-Stark trap as an azeotrope. Continue refluxing until no more water is collected in the trap (typically 3-5 hours).

  • Monitoring (Self-Validation): Monitor the reaction progress by TLC (20% ethyl acetate in hexanes). The starting ester will have a different Rf value than the product. The reaction is complete upon the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL), water (100 mL), and brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a colorless to pale yellow oil. The product is often pure enough for the next step, but can be purified by vacuum distillation if necessary.

2.3. Step 2: Saponification to 3-(1,3-Dioxan-2-YL)propanoic Acid

  • Setup: In a 500 mL round-bottom flask, dissolve the crude ethyl 3-(1,3-dioxan-2-yl)propanoate from the previous step in ethanol (150 mL).

  • Hydrolysis: Prepare a solution of sodium hydroxide (12.0 g, 0.3 mol, 1.5 eq) in water (50 mL) and add it to the flask.

  • Reaction: Heat the mixture to 60 °C and stir for 2-4 hours.

  • Monitoring (Self-Validation): Monitor the disappearance of the starting ester by TLC.

  • Workup: Cool the mixture to room temperature and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A white precipitate may form.

  • Extraction: Extract the product from the acidified aqueous layer with ethyl acetate (3 x 100 mL).

  • Isolation: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, 3-(1,3-Dioxan-2-YL)propanoic acid, as a white to off-white solid.

2.4. Data Summary: Laboratory Scale

ReagentMW ( g/mol )Amount (g)Moles (mol)Equivalents
Step 1
Ethyl 3,3-diethoxypropanoate176.2135.20.201.0
1,3-Propanediol76.0918.30.241.2
p-TsOH·H₂O190.220.380.0020.01
Step 2
Ethyl 3-(1,3-dioxan-2-yl)propanoate188.22~37.6 (crude)~0.201.0
Sodium Hydroxide40.0012.00.301.5
Expected Yield
3-(1,3-Dioxan-2-YL)propanoic Acid160.1725-29 g78-90%

Protocol for Scaling Up the Synthesis (>500 g)

Scaling up a synthesis introduces challenges not present at the lab scale, primarily related to mass and heat transfer, and materials handling.[7][8] This protocol is designed for a 20 L jacketed glass reactor.

3.1. Key Scale-Up Considerations

  • Thermal Management: The acid-catalyzed acetal formation is mildly exothermic. The decreased surface-area-to-volume ratio at scale makes passive cooling inefficient. A jacketed reactor connected to a chiller/heater is mandatory for precise temperature control.

  • Mixing: Efficient mixing is critical to ensure uniform temperature and concentration. An overhead mechanical stirrer with a properly sized impeller (e.g., pitched-blade turbine) is required. Magnetic stirring is inadequate.

  • Water Removal: The efficiency of the Dean-Stark trap becomes paramount. Ensure the reactor, distillation arm, and condenser are appropriately sized to handle the larger volume of solvent vapor required to remove the water azeotropically.

  • Reagent Addition: While all reagents for Step 1 can be charged at the beginning, the acidification in Step 2 must be performed via a controlled addition funnel to manage the exotherm from the neutralization reaction.

  • Workup and Isolation: Phase separations are performed in the reactor by stopping the stirrer and allowing layers to separate before draining the lower aqueous phase. Large-scale filtration (e.g., Nutsche filter) and drying (vacuum oven) are more efficient than laboratory methods.

Scale_Up_Workflow A Reactor Assembly & Inerting (Jacketed Reactor, Overhead Stirrer, Dean-Stark) B Charge Reagents (Step 1) (Solvent, Diol, Ester, Acid Catalyst) A->B C Controlled Heat-Up to Reflux (Monitor Jacket Temperature) B->C D Azeotropic Reflux (Monitor Water Collection in Dean-Stark) C->D E In-Process Control (IPC) (Sample and Test for Completion via GC/HPLC) D->E E->D Reaction Incomplete F Cool Down to Room Temp E->F Reaction Complete G Aqueous Workup in Reactor (Quench, Wash, Phase Separations) F->G H Solvent Swap/Concentration (Vacuum Distillation) G->H I Charge for Saponification (Step 2) (Ethanol, NaOH Solution) H->I J Controlled Reaction at 60°C (Monitor via IPC) I->J K Cool Down & Controlled Acidification (Use Addition Funnel, Monitor pH and Temp) J->K L Product Extraction (Add Extraction Solvent, Mix, Separate) K->L M Final Isolation (Concentration, Crystallization, Filtration, Vacuum Drying) L->M N Final Product Analysis (Purity, Identity, Yield Calculation) M->N

Caption: A typical workflow for the scaled-up synthesis process.

3.2. Scaled-Up Step-by-Step Protocol (5 kg Scale)

  • Step 1 (Acetal Formation):

    • Setup: In a 20 L jacketed reactor equipped with an overhead stirrer, large-scale Dean-Stark trap, and condenser, add toluene (12 L).

    • Charging: With stirring, add 1,3-propanediol (1.16 kg, 15.2 mol, 1.2 eq) followed by ethyl 3,3-diethoxypropanoate (2.23 kg, 12.7 mol), and p-toluenesulfonic acid monohydrate (24 g, 0.127 mol, 0.01 eq).

    • Reaction: Heat the reactor jacket to ~120-125 °C to bring the contents to a steady reflux. Collect the water azeotrope in the Dean-Stark trap.

    • Monitoring: After ~4-6 hours, when water collection slows significantly, take a sample for analysis (GC is often preferred at this scale) to confirm the consumption of starting material.

    • Workup: Cool the reactor to 20-25 °C. Drain the reaction mixture into a separate vessel or perform the workup in the reactor. Wash with saturated sodium bicarbonate solution (2 x 6 L) and brine (6 L). Separate the layers after each wash.

    • Isolation: Concentrate the toluene solution under vacuum, leaving the crude ester as an oil.

  • Step 2 (Saponification):

    • Setup: To the reactor containing the crude ester, add ethanol (8 L) and a solution of sodium hydroxide (0.76 kg, 19.0 mol, 1.5 eq) in water (3 L).

    • Reaction: Heat the jacket to 65-70 °C to maintain an internal temperature of 60 °C for 3-5 hours, until IPC confirms completion.

    • Workup: Cool to 20-25 °C. Set up the reactor for distillation and remove the bulk of the ethanol under vacuum. Add water (6 L) and wash with a non-polar solvent like MTBE (2 x 4 L) to remove impurities.

    • Acidification: Cool the jacket to 0-5 °C. Slowly add concentrated HCl (~1.6 L) via an addition funnel, ensuring the internal temperature does not exceed 20 °C. Target a final pH of 2.

    • Extraction: Add ethyl acetate (8 L) to the reactor, stir for 30 minutes, then stop stirring and allow the layers to separate. Drain the lower aqueous layer. Repeat the extraction with another 4 L of ethyl acetate.

    • Isolation: Transfer the combined organic layers to a clean reactor and concentrate under vacuum to a thick slurry. Cool the slurry, filter the solid product using a Nutsche filter, wash with cold heptane, and dry in a vacuum oven at 40-45 °C until a constant weight is achieved.

3.3. Data Summary: Scale-Up

ReagentMW ( g/mol )Amount (kg)Moles (mol)Equivalents
Step 1
Ethyl 3,3-diethoxypropanoate176.212.2312.71.0
1,3-Propanediol76.091.1615.21.2
p-TsOH·H₂O190.220.0240.1270.01
Step 2
Ethyl 3-(1,3-dioxan-2-yl)propanoate188.22~2.39 (crude)~12.71.0
Sodium Hydroxide40.000.7619.01.5
Expected Yield
3-(1,3-Dioxan-2-YL)propanoic Acid160.171.6 - 1.8 kg78-88%

References

  • MySkinRecipes. 3-(1,3-Dioxolan-2-yl)propanoic acid. MySkinRecipes Website. [Link]

  • KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. KPU Pressbooks. [Link]

  • OSTI.gov. 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. U.S. Department of Energy Office of Scientific and Technical Information. [Link]

  • Chemistry LibreTexts. 17.8: Acetals as Protecting Groups. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Organic-Chemistry.org. [Link]

  • JoVE. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

  • Organic Syntheses. ethyl 3,3-diethoxypropanoate. Organic Syntheses. [Link]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps. [Link]

  • Thi-Nga, T., et al. Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Sci Rep 12, 12293 (2022). [Link]

  • Thieme. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. [Link]

  • Yin, H., et al. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Org. Process Res. Dev. 22, 5, 616–627 (2018). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(1,3-Dioxan-2-YL)propanoic Acid

Welcome to the technical support center for the synthesis of 3-(1,3-Dioxan-2-YL)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(1,3-Dioxan-2-YL)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. As a key intermediate, the efficient and high-yield production of this molecule is critical. This document provides in-depth, experience-based solutions to common problems in a direct question-and-answer format.

The primary synthesis route involves the acid-catalyzed acetalization of a succinic semialdehyde equivalent with 1,3-propanediol. This reaction, while straightforward in principle, is governed by an equilibrium that presents several challenges to achieving high yields and purity.

Part 1: Troubleshooting Common Synthesis Issues

This section addresses the most frequent obstacles reported by researchers. Each answer explains the underlying chemical principles and provides actionable protocols to improve your experimental outcomes.

Q1: My reaction yield is consistently low (<60%). What are the most likely causes and how can I improve it?

A1: Low yield in this acetalization is almost always linked to the reversible nature of the reaction.[1][2] To achieve high conversion, the equilibrium must be actively driven towards the product side. The primary culprit is the water generated as a byproduct, which can hydrolyze the acetal back to the starting materials.

Core Causality & Solutions:

  • Inefficient Water Removal: According to Le Chatelier's principle, removing a product (water) will shift the equilibrium to favor more product formation.[2]

    • Primary Recommendation: The most effective method for water removal is azeotropic distillation using a Dean-Stark apparatus .[2][3][4] Toluene or benzene are common solvents for this purpose as they form a low-boiling azeotrope with water. As the reaction refluxes, the water-solvent azeotrope condenses and is collected in the trap. The denser water separates, and the solvent returns to the reaction flask.[5][6]

    • Alternative: For smaller-scale reactions or when a Dean-Stark apparatus is unavailable, adding a chemical drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) directly to the reaction can be effective, though potentially less efficient for larger scales.

  • Suboptimal Catalyst Choice or Concentration: The reaction requires an acid catalyst to protonate the carbonyl group, making it more electrophilic for attack by the diol.[7][8]

    • Recommendation: p-Toluenesulfonic acid (p-TSA) is the most common and effective catalyst for this transformation.[9] A catalytic amount (0.1-1 mol%) is typically sufficient. Using too much acid can lead to side reactions, such as polymerization of the diol or degradation of the starting material. If your starting material is particularly acid-sensitive, a milder solid acid catalyst like Amberlyst-15 can be used, which also simplifies workup (filtration).[10]

  • Incorrect Stoichiometry: While a 1:1 molar ratio of the aldehyde and diol is theoretically required, using a slight excess of the more cost-effective or easily removed reagent can help drive the reaction forward.

    • Recommendation: Use a 10-20% molar excess of 1,3-propanediol. This ensures the complete conversion of the more valuable aldehyde component.

Q2: I'm observing significant side product formation. What are these impurities and how can I minimize them?

A2: Side products in this synthesis typically arise from self-condensation, polymerization, or incomplete reactions.

Common Impurities & Mitigation Strategies:

  • Unreacted Starting Material: This is the most common "impurity" and is directly related to the issues discussed in Q1. Improving water removal and optimizing catalyst loading are the best solutions.

  • Hemiacetal Intermediate: The reaction proceeds through a hemiacetal intermediate.[7][11] If the reaction is not allowed to go to completion, this intermediate will be present.

    • Solution: Increase the reaction time and ensure efficient water removal. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.

  • Polymerization of 1,3-Propanediol: Under strongly acidic conditions and high temperatures, diols can undergo self-etherification to form polymers.

    • Solution: Avoid using excessive amounts of acid catalyst. Stick to the recommended 0.1-1 mol%. Ensure the reaction temperature is not unnecessarily high; refluxing toluene (~111°C) is generally sufficient.

Q3: The reaction seems to stall before reaching completion, even with a Dean-Stark trap. What factors could be inhibiting the reaction?

A3: A stalling reaction, where the rate of water collection in the Dean-Stark trap slows to a stop before the theoretical amount is collected, points to a few specific issues.

Troubleshooting Stalled Reactions:

  • Wet Reagents or Solvent: The most meticulous water removal during the reaction is futile if the starting materials are wet.

    • Preventative Protocol: Ensure your solvent (e.g., toluene) is anhydrous. Distill it over a suitable drying agent like sodium/benzophenone if necessary. Use freshly opened or properly stored 1,3-propanediol. The starting aldehyde should also be dry.

  • Catalyst Deactivation: The acid catalyst can be neutralized by basic impurities in the starting materials or glassware.

    • Solution: Ensure all glassware is thoroughly cleaned and dried. If you suspect impurities, consider purifying your starting materials before the reaction. Adding a small, fresh portion of the catalyst can sometimes restart a stalled reaction.

  • Insufficient Heating: The rate of azeotropic distillation is dependent on a steady reflux.

    • Solution: Ensure the heating mantle is set to a temperature that maintains a constant, vigorous reflux. Insulate the reaction flask and the neck of the flask below the condenser to prevent heat loss, which can slow the rate of distillation.[3]

Part 2: Frequently Asked Questions (FAQs)

  • Q: What is the optimal method for purifying the final product, 3-(1,3-Dioxan-2-YL)propanoic acid?

    • A: After an aqueous workup to remove the acid catalyst and any water-soluble components, the crude product is often an oil. Vacuum distillation is the preferred method for purification on a larger scale, as the product has a relatively high boiling point. For smaller scales or to remove closely-related impurities, column chromatography on silica gel (using a solvent system like ethyl acetate/hexanes) is effective.

  • Q: Can I perform this reaction without a solvent?

    • A: While some acetalizations can be performed neat, using a solvent like toluene is highly advantageous for this specific synthesis.[9] The solvent is crucial for the efficiency of azeotropic water removal with a Dean-Stark trap. A solventless system would require reliance on vacuum or drying agents, which is often less effective at driving the equilibrium to completion.

  • Q: What are the typical spectroscopic signatures I should look for to confirm product formation?

    • A: In ¹H NMR, the key diagnostic signal is the acetal proton (the H on the carbon between the two oxygens), which typically appears as a triplet around 4.5-5.0 ppm. You should also see the disappearance of the aldehyde proton signal from the starting material (usually >9.5 ppm). In ¹³C NMR, the acetal carbon will appear around 100-105 ppm. The carboxylic acid proton is often broad and may be difficult to observe.

Part 3: Optimized Experimental Protocol

This protocol incorporates the best practices discussed above for a high-yield synthesis.

Objective: To synthesize 3-(1,3-Dioxan-2-YL)propanoic acid from succinic semialdehyde and 1,3-propanediol.

Materials:

  • Succinic Semialdehyde (1.0 eq)

  • 1,3-Propanediol (1.2 eq)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.01 eq)

  • Toluene (anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus[3]

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble the reaction flask, Dean-Stark trap, and reflux condenser. Ensure all glassware is dry.

  • Charging the Flask: To the round-bottom flask, add succinic semialdehyde, 1,3-propanediol, and toluene (enough to fill the flask to about half its volume and the Dean-Stark trap).

  • Catalyst Addition: Add the catalytic amount of p-TSA to the mixture.

  • Reaction: Heat the mixture to a steady reflux. Water will begin to collect in the graduated arm of the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

    • Wash with brine to remove residual water-soluble components.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain the pure 3-(1,3-Dioxan-2-YL)propanoic acid.

Part 4: Visualization & Data

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the optimized synthesis protocol.

SynthesisWorkflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purify 4. Purification Reagents Charge Flask: - Succinic Semialdehyde - 1,3-Propanediol - Toluene Catalyst Add p-TSA (0.01 eq) Reagents->Catalyst Assemble Assemble Flask, Dean-Stark, Condenser Catalyst->Assemble Reflux Heat to Reflux (~111°C) Assemble->Reflux WaterRemoval Collect Water via Azeotropic Distillation Reflux->WaterRemoval Monitor Monitor until H₂O collection ceases WaterRemoval->Monitor Quench Cool & Quench (Sat. NaHCO₃) Monitor->Quench Extract Wash with Brine Quench->Extract Dry Dry Organic Layer (MgSO₄) Extract->Dry Concentrate Concentrate via Rotary Evaporation Dry->Concentrate Purify Purify Crude Oil via Vacuum Distillation Concentrate->Purify Product Pure Product Purify->Product

Caption: Optimized workflow for the synthesis of 3-(1,3-Dioxan-2-YL)propanoic acid.

Table 1: Comparison of Reaction Conditions

This table summarizes how different conditions can impact the final yield, providing a clear guide for optimization.

ParameterStandard ConditionOptimized ConditionRationale for OptimizationExpected Yield Improvement
Water Removal None / Drying AgentDean-Stark ApparatusContinuously removes water, effectively driving the equilibrium forward.[2][4]20-40%
Catalyst H₂SO₄ (10 mol%)p-TSA (0.5 mol%)p-TSA is highly effective and less prone to causing charring/side reactions.[9]10-15%
Solvent Dichloromethane (DCM)TolueneToluene's higher boiling point allows for efficient azeotropic removal of water.15-25%
Stoichiometry 1:1 (Aldehyde:Diol)1:1.2 (Aldehyde:Diol)A slight excess of the diol ensures complete conversion of the limiting reagent.5-10%

References

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega. [Link]

  • Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids. ACS Omega. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. National Institutes of Health. [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Acetal reaction in separation of 1,3-propanediol by coupling method of reaction-extraction. Semantic Scholar. [Link]

  • Mechanism of p-Toluenesulfonic acid. toluenesulfonicacid-ptbba. [Link]

  • Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • WO2013079785A1 - Method for recovering and purifying propionic acid.
  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. National Institutes of Health. [Link]

  • Progress in 1,3-propanediol biosynthesis. National Institutes of Health. [Link]

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. YMER. [Link]

  • Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. JoVE. [Link]

  • Dean–Stark apparatus. Wikipedia. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

  • Ch17: C=O + 2 ROH = acetals. University of Calgary. [Link]

  • The Impact of Process Parameters on 1,3-Propanediol Production and 3-Hydroxypropionaldehyde Accumulation in Fed-Batch Fermentation of Glycerol with Citrobacter freundii AD119. MDPI. [Link]

  • 3-(1,3-Dioxolan-2-yl)propanoic acid. MySkinRecipes. [Link]

  • Dean-Stark apparatus | Resource. RSC Education. [Link]

  • Protecting group. Wikipedia. [Link]

  • Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? Reddit. [Link]

  • Acid catalyzed acetalization of aldehydes with diols resulting into the formation of fragrant cyclic acetals. ResearchGate. [Link]

  • Acetal synthesis by acetalization or ring closure. Organic Chemistry Portal. [Link]

  • A Simple Dean-Stark Apparatus Explained. YouTube. [Link]

  • Synthesis of 1,3-Propanediol by Cross Aldol Reaction and Hydrogenation of Formaldehyde with Acetaldehyde. ResearchGate. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • P-Toluenesulfonic Acid Definition. Fiveable. [Link]

  • Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. ResearchGate. [Link]

  • Integrated production of cellulosic bioethanol and succinic acid from industrial hemp in a biorefinery concept. DTU Research Database. [Link]

  • Production of 1,3-propanediol from glycerol via fermentation by Saccharomyces cerevisiae. Springer. [Link]

  • Dean-Stark Apparatus. Orick Médico Sarl. [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(1,3-Dioxan-2-YL)propanoic acid

Welcome to the technical support center for the synthesis and purification of 3-(1,3-Dioxan-2-YL)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-(1,3-Dioxan-2-YL)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Introduction to 3-(1,3-Dioxan-2-YL)propanoic acid

3-(1,3-Dioxan-2-YL)propanoic acid is a bifunctional molecule containing a carboxylic acid and a protected aldehyde in the form of a 1,3-dioxane ring. This structure makes it a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry, where the protected aldehyde allows for selective reactions at the carboxylic acid moiety.[1]

The purification of this compound, however, can present several challenges. Its polarity, conferred by the carboxylic acid group, and the acid-labile nature of the dioxane ring necessitate a carefully designed purification strategy. This guide will address the most common issues encountered and provide systematic approaches to their resolution.

Core Principles of Purification

The purification strategy for 3-(1,3-Dioxan-2-YL)propanoic acid is dictated by two primary chemical characteristics:

  • Polarity: The presence of the carboxylic acid group makes the molecule polar, influencing its solubility and interaction with chromatographic stationary phases.

  • Acid Instability: The 1,3-dioxane ring is an acetal, which is stable under basic and neutral conditions but readily hydrolyzes back to the corresponding aldehyde and diol in the presence of acid.[2] This lability is a critical consideration during workup and purification.

A successful purification protocol will therefore aim to maintain neutral or slightly basic conditions whenever possible to prevent the degradation of the desired product.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the purification of 3-(1,3-Dioxan-2-YL)propanoic acid in a question-and-answer format.

FAQ 1: Low Yield After Aqueous Workup

Question: I seem to be losing a significant amount of my product during the aqueous workup. My final organic extract has a much lower yield than expected. What could be happening?

Answer: This is a common issue and is often related to the solubility of the carboxylic acid and the stability of the dioxane ring.

  • Incomplete Extraction: As a carboxylic acid, your product can be deprotonated to its carboxylate salt form, which is highly soluble in water. If your aqueous wash is basic (e.g., a strong sodium hydroxide solution), you may be inadvertently extracting your product into the aqueous layer.

    • Solution: Use a mild base for washing, such as a saturated sodium bicarbonate (NaHCO₃) solution. This is generally sufficient to remove acidic impurities without significantly deprotonating your target compound and causing it to partition into the aqueous phase. Always check the pH of your aqueous layer; it should be weakly basic (pH ~8).

  • Acid-Catalyzed Hydrolysis: If your workup conditions are acidic, even transiently, you risk hydrolyzing the 1,3-dioxane ring back to the starting aldehyde (3-oxopropanoic acid) and 1,3-propanediol. The resulting aldehyde is highly water-soluble and will be lost to the aqueous phase.

    • Solution: Ensure all aqueous solutions used in the workup are neutral or slightly basic. If an acid wash is necessary to remove basic impurities, perform it quickly and at a low temperature, followed immediately by a neutralizing wash with a mild base like NaHCO₃ solution.

Visualizing the Problem: Acid-Catalyzed Hydrolysis

Product 3-(1,3-Dioxan-2-YL)propanoic acid Aldehyde 3-Oxopropanoic acid Product->Aldehyde Hydrolysis Diol 1,3-Propanediol Product->Diol Acid H+ Water H₂O

Caption: Acid-catalyzed hydrolysis of the dioxane ring.

FAQ 2: Difficulty with Column Chromatography Purification

Question: My compound is streaking badly on the silica gel column, and I'm getting poor separation. How can I improve my column chromatography?

Answer: Tailing or streaking of carboxylic acids on silica gel is a frequent problem due to strong interactions between the acidic proton of the carboxylic acid and the silanol groups (Si-OH) on the silica surface.

  • Mobile Phase Modification: To mitigate this interaction and achieve sharper peaks, you can modify your mobile phase.

    • Solution: Add a small amount of a volatile acid, such as acetic acid (typically 0.1-1%), to your eluent.[3] The acetic acid will protonate the silica surface and compete with your compound for binding sites, leading to faster elution and improved peak shape. A common starting mobile phase for this compound would be a gradient of ethyl acetate in hexanes or dichloromethane, with 0.5% acetic acid added.

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase.

    • Solution: Reversed-phase chromatography (C18 silica) can be an excellent alternative for purifying polar compounds. In this case, you would use a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to ensure the carboxylic acid is protonated.

Visualizing the Chromatography Troubleshooting Workflow

Start Crude Product TLC Run TLC with Hex/EtOAc Start->TLC Streaking Streaking Observed? TLC->Streaking Add_Acid Add 0.5% Acetic Acid to Mobile Phase Streaking->Add_Acid Yes Good_Sep Good Separation? Streaking->Good_Sep No Add_Acid->Good_Sep Column Run Silica Gel Column Good_Sep->Column Yes Reverse_Phase Consider Reversed-Phase Chromatography (C18) Good_Sep->Reverse_Phase No Pure_Product Pure Product Column->Pure_Product

Caption: Decision workflow for troubleshooting column chromatography.

FAQ 3: My Purified Product Shows Impurities by NMR. What are they?

Question: After purification, I've taken an NMR of my product, and I see extra peaks. What are the likely impurities?

Answer: The most common impurities are typically starting materials or byproducts of the reaction.

  • Unreacted Starting Materials:

    • 3-Oxopropanoic acid (or its ester precursor): This aldehyde is a key starting material. Its signals in the ¹H NMR spectrum would be distinct, particularly the aldehydic proton.

    • 1,3-Propanediol: The diol used to form the dioxane ring. Its characteristic signals can be compared to a spectrum of the pure diol.

  • Reaction Intermediates:

    • Hemiacetal: The formation of the acetal proceeds through a hemiacetal intermediate.[4] If the reaction is incomplete, you may have some of this species present. The hemiacetal will have a characteristic hydroxyl (-OH) proton signal in the ¹H NMR.

  • Degradation Products:

    • Hydrolysis Product (3-Oxopropanoic acid): As mentioned, if your purification conditions were even slightly acidic, some of your product may have hydrolyzed back to the starting aldehyde.

Table 1: Potential Impurities and their Characteristics

ImpurityChemical StructureReason for PresenceKey Identification Marker
3-Oxopropanoic acidHOOC-CH₂-CHOUnreacted starting material or hydrolysis productAldehydic proton signal in ¹H NMR (~9-10 ppm)
1,3-PropanediolHO-CH₂-CH₂-CH₂-OHUnreacted starting materialCharacteristic signals in ¹H and ¹³C NMR
Hemiacetal IntermediateIncomplete reactionPresence of a hydroxyl (-OH) proton in ¹H NMR
FAQ 4: I'm struggling to get my product to crystallize. What should I try?

Question: I've tried to recrystallize my purified product, but it either oils out or remains in solution. Do you have any suggestions for a good recrystallization solvent?

Answer: Finding the right recrystallization solvent often requires some experimentation. Given the polar nature of your compound, a single solvent may not be ideal. A two-solvent system is often more effective.

  • Solvent System Strategy:

    • Dissolve your compound in a small amount of a "good" solvent at room temperature – one in which it is highly soluble. For your compound, polar solvents like ethyl acetate, acetone, or methanol are good candidates.

    • Slowly add a "poor" solvent – one in which your compound is sparingly soluble – until the solution becomes cloudy (this is the point of saturation). Nonpolar solvents like hexanes or diethyl ether are good choices for the poor solvent.

    • Gently heat the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Suggested Solvent Pairs to Try:

    • Ethyl acetate / Hexanes

    • Acetone / Hexanes

    • Methanol / Diethyl ether

    • For highly polar carboxylic acids, sometimes a mixture of ethanol and water can be effective.[5]

  • Inducing Crystallization: If crystals do not form readily, you can try:

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution.

    • Seeding: Add a tiny crystal of your pure product (if you have any) to the solution.

Standard Operating Protocols

Protocol 1: Standard Aqueous Workup
  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃). Check that the pH of the aqueous layer is ~8.

  • Separate the layers.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Dry Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or acetone) and adsorb it onto a small amount of silica gel. Dry the silica gel completely under vacuum.

  • Column Packing: Pack a column with silica gel using your chosen eluent system.

  • Loading: Carefully add the dried silica with your adsorbed product to the top of the column.

  • Elution: Begin eluting with a nonpolar solvent system (e.g., 95:5 hexanes:ethyl acetate + 0.5% acetic acid) and gradually increase the polarity (e.g., to 70:30 hexanes:ethyl acetate + 0.5% acetic acid).

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Systems for TLC Analysis: A good starting point for TLC analysis is a mixture of hexanes and ethyl acetate (e.g., 1:1), with a drop of acetic acid added to the developing chamber.[3]

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • MySkinRecipes. (n.d.). 3-(1,3-Dioxolan-2-yl)propanoic acid. Retrieved from [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 29: Acetals: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. (2007). Thieme.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]

  • ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5393–5399. [Link]

  • ResearchGate. (2018, October 30). TLC tailing and carboxylic acid? Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • CORESTA. (n.d.). Analysis of citral dimethyl acetal and other acetals by HPLC. Retrieved from [Link]

  • MDPI. (2020). Synthesis of 1,3-Diols from Isobutene and HCHO via Prins Condensation-Hydrolysis Using CeO2 Catalysts: Effects of Crystal Plane and Oxygen Vacancy. Catalysts, 10(9), 1043. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1979). Kinetics and mechanism of the metal ion-promoted hydrolysis of 2-phenyl-1,3-dithiane in aqueous dioxane solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1523-1528. [Link]

  • MDPI. (2021). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals, 14(7), 649. [Link]

  • PubMed Central (PMC). (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(8), 6511–6523. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2017, April 25). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea? Retrieved from [Link]

  • YouTube. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. Retrieved from [Link]

  • YMER. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. YMER, 21(8).
  • Journal of the Chemical Society, Perkin Transactions 2. (1981). Kinetics of hydrolysis of 2-aryl-2-phenyl-1,3-dithianes in 10%(v/v) dioxane–water, containing perchloric acid. Acidity functions in this solvent and the reactivity of α-thio carbocations. Journal of the Chemical Society, Perkin Transactions 2, (3), 341-346. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase. RSC Advances, 13(1), 1-10. [Link]

  • Chromatography Forum. (2013, February 11). HPLC method development for aldehydes and ketones. Retrieved from [Link]

  • PubMed Central (PMC). (2016). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 408(25), 7043–7053. [Link]

  • PubMed Central (PMC). (2015). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Journal of Pharmaceutical and Biomedical Analysis, 107, 213-220. [Link]

Sources

Troubleshooting

stability issues of 3-(1,3-Dioxan-2-YL)propanoic acid under acidic conditions

This technical guide is designed for researchers, scientists, and drug development professionals working with 3-(1,3-Dioxan-2-YL)propanoic acid. It provides in-depth troubleshooting advice and frequently asked questions...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals working with 3-(1,3-Dioxan-2-YL)propanoic acid. It provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the scientific understanding and practical methodologies to anticipate and resolve stability challenges in your experiments.

I. Frequently Asked Questions (FAQs)

Here, we address common questions regarding the handling and stability of 3-(1,3-Dioxan-2-YL)propanoic acid.

Q1: I'm observing the appearance of a new, more polar spot on my TLC plate after an acidic workup of my reaction mixture containing 3-(1,3-Dioxan-2-YL)propanoic acid. What is likely happening?

A1: You are likely observing the hydrolysis of the 1,3-dioxane ring. The 1,3-dioxane group is an acetal, which serves to protect a carbonyl group. Acetals are known to be unstable under acidic conditions and can be readily cleaved to regenerate the original carbonyl compound and the diol.[1][2][3] In the case of 3-(1,3-Dioxan-2-YL)propanoic acid, this would result in the formation of 3-formylpropanoic acid and 1,3-propanediol. The increased polarity is due to the presence of the aldehyde and diol functionalities.

Q2: I've noticed that my purified 3-(1,3-Dioxan-2-YL)propanoic acid seems to degrade even when stored in a seemingly neutral solvent like methanol over time. Why is this?

A2: This is a critical point often overlooked. The degradation you are observing is likely due to intramolecular acid catalysis.[1][4] The propanoic acid moiety of the molecule can itself act as a proton source, catalyzing the hydrolysis of the adjacent 1,3-dioxane ring, especially in the presence of a nucleophile like water, which can be present in trace amounts in solvents like methanol. This self-catalyzed degradation is a significant stability concern for this molecule.

Q3: What is the fundamental chemical mechanism behind the acid-catalyzed degradation of 3-(1,3-Dioxan-2-YL)propanoic acid?

A3: The degradation proceeds via acid-catalyzed hydrolysis of the acetal. The mechanism involves the following key steps:

  • Protonation: An oxygen atom of the 1,3-dioxane ring is protonated by an acid (either an external acid or the intramolecular carboxylic acid).

  • Ring Opening: The protonated oxygen makes the C-O bond weaker, leading to the opening of the dioxane ring to form a resonance-stabilized carbocation (an oxocarbenium ion).

  • Nucleophilic Attack: A water molecule attacks the carbocation.

  • Deprotonation and Further Cleavage: A series of deprotonation and protonation steps lead to the cleavage of the second C-O bond, ultimately yielding the aldehyde (3-formylpropanoic acid) and 1,3-propanediol.[1][2][5][6]

Q4: Are there any general pH ranges I should absolutely avoid when working with this compound?

A4: Yes. As a general rule, you should avoid pH values below 6. The rate of acetal hydrolysis is highly dependent on the hydronium ion concentration.[7] Even mildly acidic conditions (pH 4-6) can lead to significant degradation over time, especially with the potential for intramolecular catalysis. For short durations, such as during an extraction, a weakly acidic wash (e.g., pH 5-6) might be tolerable if immediately followed by neutralization and removal of water. However, for prolonged exposure, such as during chromatography or storage, it is crucial to maintain a neutral to slightly basic pH (pH 7-8).

Q5: Can I use common silica gel chromatography for the purification of 3-(1,3-Dioxan-2-YL)propanoic acid?

A5: Caution is advised. Standard silica gel is inherently acidic and can cause significant degradation of the compound on the column. The prolonged contact time and the high surface area of the silica can lead to substantial hydrolysis. If you must use silica gel chromatography, it is highly recommended to use deactivated or neutralized silica. You can prepare this by washing the silica with a solution of a volatile base, such as triethylamine in your eluent, and then re-equilibrating with the mobile phase. Alternatively, using a different stationary phase like alumina (basic or neutral) or a polymer-based resin is a safer approach.

II. Troubleshooting Guides

This section provides detailed protocols and methodologies to diagnose and mitigate stability issues with 3-(1,3-Dioxan-2-YL)propanoic acid.

Guide 1: Assessing the Stability of Your Compound

If you suspect that your compound is degrading, it is essential to confirm this and identify the conditions causing the instability.

This protocol allows for the direct observation of the degradation of 3-(1,3-Dioxan-2-YL)propanoic acid into its hydrolysis products.

Materials:

  • Your sample of 3-(1,3-Dioxan-2-YL)propanoic acid

  • Deuterated solvents (e.g., D₂O, CD₃OD, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

  • Acidic or basic solutions for pH adjustment (e.g., DCl in D₂O, NaOD in D₂O)

Procedure:

  • Dissolve a known amount of your compound in a deuterated solvent in an NMR tube.

  • Acquire an initial ¹H NMR spectrum to serve as your time-zero reference.

  • Spike the solution with a small, known amount of an acidic solution (e.g., DCl in D₂O) to achieve the desired acidic pH.

  • Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 15 minutes, 1 hour, etc.).

  • Monitor the disappearance of the characteristic signals of the 1,3-dioxane ring and the appearance of new signals corresponding to the aldehyde proton of 3-formylpropanoic acid and the protons of 1,3-propanediol.

  • Integrate the signals to quantify the extent of degradation over time.

CompoundKey ¹H NMR Signals (Approximate δ, ppm)
3-(1,3-Dioxan-2-YL)propanoic acid ~4.5 (t, 1H, acetal CH), ~4.1 (m, 2H, OCH₂ axial), ~3.7 (m, 2H, OCH₂ equatorial), ~2.4 (t, 2H, CH₂COOH), ~1.9 (m, 2H, CH₂), ~1.3 (m, 2H, CH₂)
3-Formylpropanoic acid ~9.8 (s, 1H, aldehyde CHO), ~2.8 (t, 2H, CH₂CHO), ~2.6 (t, 2H, CH₂COOH)
1,3-Propanediol ~3.6 (t, 4H, CH₂OH), ~1.8 (p, 2H, CH₂)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the parent compound and its degradation products.

Materials:

  • Your sample of 3-(1,3-Dioxan-2-YL)propanoic acid

  • HPLC system with a UV or Charged Aerosol Detector (CAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase components (e.g., acetonitrile, water, buffer salts)

  • Acid and base for pH adjustment of the mobile phase

Procedure:

  • Develop an HPLC method that can separate the parent compound from its potential hydrolysis products. A good starting point is a gradient elution with a buffered aqueous phase and an organic modifier.

  • Mobile Phase A: 0.1% Formic acid in water (for acidic conditions) OR 10 mM Ammonium acetate, pH 7.5 (for neutral/basic conditions)

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase it.

  • Detection: UV at 210 nm (for the carboxylic acid) or CAD for universal detection.

  • Prepare solutions of your compound in different buffers at various pH values (e.g., pH 3, 5, 7, 9).

  • Incubate these solutions at a controlled temperature (e.g., room temperature or 40°C).

  • At specified time points, inject an aliquot of each solution into the HPLC system.

  • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products.

Guide 2: Strategies for Safe Handling and Purification

To minimize degradation, it is crucial to adopt appropriate handling and purification techniques.

G cluster_workup Workup Strategy cluster_purify Purification Method start Reaction Mixture Containing 3-(1,3-Dioxan-2-YL)propanoic acid workup Aqueous Workup start->workup neutral_wash Wash with Saturated NaHCO₃ or dilute phosphate buffer (pH 7-8) workup->neutral_wash Avoid acidic washes extract Extraction with Organic Solvent dry Drying of Organic Layer extract->dry Use anhydrous Na₂SO₄ or MgSO₄ concentrate Concentration dry->concentrate Rotary evaporation at low temperature purify Purification concentrate->purify neutral_silica Neutralized Silica Gel Chromatography (e.g., with triethylamine in eluent) purify->neutral_silica alumina Alumina Chromatography (Neutral or Basic) purify->alumina no_chrom Crystallization or Distillation (if applicable) purify->no_chrom storage Store as a salt (e.g., sodium salt) or in an aprotic solvent at low temperature brine_wash Wash with Brine neutral_wash->brine_wash brine_wash->extract neutral_silica->storage alumina->storage no_chrom->storage

Caption: Decision workflow for handling and purifying 3-(1,3-Dioxan-2-YL)propanoic acid.

Materials:

  • Silica gel

  • Chromatography column

  • Eluent (e.g., ethyl acetate/hexanes mixture)

  • Triethylamine

Procedure:

  • Prepare your desired eluent system.

  • Add 0.1-1% (v/v) of triethylamine to the eluent.

  • Prepare a slurry of the silica gel in this triethylamine-containing eluent.

  • Pack the column with the slurry.

  • Wash the packed column with several column volumes of the triethylamine-containing eluent to ensure the entire silica bed is neutralized.

  • Load your sample and perform the chromatography using the same neutralized eluent system.

  • After purification, the triethylamine can be removed by co-evaporation with a solvent like toluene under reduced pressure.

III. The Mechanism of Intramolecular Acid Catalysis

The presence of the carboxylic acid in the same molecule as the 1,3-dioxane ring creates a scenario for intramolecular general acid catalysis, which can significantly accelerate the rate of hydrolysis compared to intermolecular catalysis at the same pH.

Caption: Proposed mechanism for intramolecular acid-catalyzed hydrolysis.

In this mechanism, the carboxylic acid group is pre-positioned to donate a proton to one of the dioxane oxygens, facilitating the ring-opening step. This is often more efficient than relying on a proton from the bulk solvent.

IV. References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Capon, B., & Page, M. I. (1970). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow.

  • Fife, T. H., & Jao, L. K. (1968). General Acid Catalyzed Acetal Hydrolysis. The Hydrolysis of Acetals and Ketals of cis- and trans-1,2-Cyclohexanediol. Changes in Rate-Determining Step and Mechanism as a Function of pH. Journal of the American Chemical Society, 90(15), 4081–4085. [Link]

  • Kirby, A. J. (1996). Most efficient intramolecular general acid catalysis of acetal hydrolysis by the carboxy group. Journal of the Chemical Society, Chemical Communications, (6), 707-708. [Link]

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603. [Link]

  • Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Biomacromolecules, 18(1), 253–260. [Link]

  • Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]

  • Gillies, E. R., Goodwin, A. P., & Fréchet, J. M. J. (2004). Acetals as pH-sensitive linkages for drug delivery. Bioconjugate Chemistry, 15(6), 1254–1263. [Link]

  • Plamondon, J. A., & Wulff, W. D. (2013). Using neighboring-group participation for acyclic stereocontrol in diastereoselective substitution reactions of acetals. Beilstein Journal of Organic Chemistry, 9, 2394–2401. [Link]

  • Phenomenex. Chiral HPLC Column. [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]

  • Brown, D. Doc Brown's Chemistry. [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Organic Chemistry Tutor. Acetals Formation and Hydrolysis. [Link]

  • Plummer, E. A., et al. (2010). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. eScholarship, University of California. [Link]

  • LibreTexts Chemistry. 17.8: Acetals as Protecting Groups. [Link]

  • LibreTexts Chemistry. 10.4: Acetals and Ketals. [Link]

  • LibreTexts Chemistry. 3.2: Neighboring Group Participation. [Link]

Sources

Optimization

Technical Support Center: Interpreting the ¹H NMR Spectrum of 3-(1,3-Dioxan-2-YL)propanoic acid

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the interpretation of the ¹H NMR spectrum for 3...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the interpretation of the ¹H NMR spectrum for 3-(1,3-Dioxan-2-YL)propanoic acid. This document moves beyond a simple prediction of the spectrum to address common experimental artifacts and complex spectral features in a practical, question-and-answer format.

FAQ 1: What is the expected ¹H NMR spectrum for 3-(1,3-Dioxan-2-YL)propanoic acid?

Answer:

To properly interpret the spectrum, it is crucial to first understand the molecule's structure and the different chemical environments of its protons. The propanoic acid chain and the cyclic acetal (dioxane ring) each contribute distinct and predictable signals.

The structure with assigned protons is shown below:

Caption: Structure of 3-(1,3-Dioxan-2-YL)propanoic acid with proton labels.

The expected ¹H NMR signals, assuming a standard solvent like CDCl₃, are summarized in the table below. Note that chemical shifts are approximate and can be influenced by solvent and concentration.

Proton LabelIntegrationApprox. Chemical Shift (δ, ppm)Expected MultiplicityCoupling Constant (J, Hz)Causality and In-Depth Insights
H_a 1H10.0 - 12.0Broad Singlet (br s)N/AThe carboxylic acid proton is highly deshielded and acidic. Its signal is often broad due to hydrogen bonding and rapid chemical exchange with trace amounts of water.[1] This signal will disappear upon shaking the sample with D₂O.[1]
H_b 2H~2.4Triplet (t)~7-8These protons are alpha to the carbonyl group, which deshields them. They are coupled to the two adjacent H_c protons, resulting in a triplet according to the n+1 rule.
H_c 2H~1.9Multiplet (m)~7-8These protons are beta to the carbonyl and coupled to both the H_b protons and the H_d proton. This will likely result in a complex multiplet (e.g., a triplet of triplets).
H_d 1H~4.6-4.9Triplet (t)~5This is the acetal proton, which is significantly deshielded by the two adjacent oxygen atoms.[2] It is coupled to the two neighboring H_c protons, appearing as a triplet.
H_e, H_g 4H3.7 - 4.2Multiplet (m)ComplexThese are the methylene protons adjacent to the ring oxygens (positions 4 and 6). Due to the chair conformation of the dioxane ring, the axial and equatorial protons are chemically non-equivalent (diastereotopic), leading to complex splitting patterns.[3][4]
H_f 2H1.5 - 2.0Multiplet (m)ComplexThese are the methylene protons at position 5 of the dioxane ring. They are also diastereotopic and will exhibit complex coupling with the protons at positions 4 and 6.[5]

FAQ 2: Troubleshooting - Why is the carboxylic acid proton (H_a) peak missing or excessively broad?

Answer:

This is one of the most common issues encountered when analyzing carboxylic acids by ¹H NMR. The disappearance or extreme broadening of the -COOH signal is almost always due to rapid proton exchange .

Causality:

  • Exchange with Residual Water: Deuterated solvents, especially hygroscopic ones like DMSO-d₆, often contain trace amounts of H₂O.[6] The acidic proton of the carboxylic acid can rapidly exchange with the protons of this residual water. If this exchange is fast on the NMR timescale, the signal can broaden significantly and may even merge with the water peak or become indistinguishable from the baseline.[7][8]

  • Exchange with Deuterium: In solvents like CDCl₃, decomposition over time can produce trace amounts of DCl.[9] This acidic deuterium can exchange with your carboxylic acid proton, converting -COOH to -COOD. Since deuterium (²H) is not observed in a standard ¹H NMR experiment, the signal effectively disappears.[9][10]

  • Formation of Carboxylate: If the sample or solvent contains basic impurities, the carboxylic acid can be deprotonated to form a carboxylate salt. In this state, the acidic proton is absent.[6]

Self-Validating Protocol: The D₂O Shake Experiment

To definitively confirm the presence and identity of an exchangeable proton like -COOH, a D₂O exchange experiment is the standard procedure.[11]

Step-by-Step Methodology:

  • Acquire Initial Spectrum: Dissolve your sample in a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) directly into the tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 20-30 seconds to ensure adequate mixing. The D₂O does not need to be fully miscible with the solvent.[11]

  • Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.

  • Analyze and Conclude: Compare the two spectra. The signal corresponding to the exchangeable carboxylic acid proton (H_a) will have disappeared or significantly diminished in the second spectrum. A new, potentially broad signal for HOD may appear, often around 4.7-4.8 ppm in CDCl₃.

FAQ 3: The signals for the dioxane ring protons (H_e, H_f, H_g) are much more complex than expected. Is this a sign of impurity?

Answer:

No, complex multiplets for the dioxane ring protons are entirely expected and are a feature of the molecule's stereochemistry, not necessarily an indication of impurity.

Causality: Diastereotopicity in a Chair Conformation

  • Chair Conformation: The 1,3-dioxane ring is not planar; it predominantly adopts a stable chair conformation, similar to cyclohexane.

  • Axial vs. Equatorial Environments: In this chair conformation, the two protons on each methylene group (CH₂) of the ring (at positions 4, 5, and 6) occupy different spatial environments: one is axial (pointing up or down, parallel to the principal axis of the ring) and one is equatorial (pointing out from the perimeter of the ring).

  • Chemical Non-equivalence: Because the molecule is chiral (due to the substituent at position 2), the axial and equatorial protons on each CH₂ group are diastereotopic .[4] This means they are chemically non-equivalent and will have different chemical shifts (δ).

  • Complex Coupling: Each of these non-equivalent protons will couple not only to its geminal partner (the other proton on the same carbon) but also to the vicinal protons on adjacent carbons. This results in complex, often overlapping multiplets (e.g., doublet of doublets of doublets) rather than simple triplets or quartets. This phenomenon is a well-documented feature of substituted 1,3-dioxane systems.[12][13]

FAQ 4: I'm seeing extra, low-intensity peaks that seem to be duplicates of the main signals. What could be the cause?

Answer:

While impurities are always a possibility, the presence of minor, duplicate sets of peaks can also arise from conformational isomers (rotamers) that are slow to interconvert on the NMR timescale.

Troubleshooting Workflow:

G start Unexpected Peaks Observed in Spectrum check_purity Verify Purity (LC-MS, TLC) start->check_purity impurity_found Impurity Confirmed. Purify Sample. check_purity->impurity_found Impurity Detected no_impurity Sample Appears Pure check_purity->no_impurity No Impurity Detected d2o_shake Perform D₂O Shake (See Protocol Above) no_impurity->d2o_shake acid_base Acid/Carboxylate Equilibrium? d2o_shake->acid_base acid_base_yes Peaks change with D₂O/acid spike? Consider pH effects. acid_base->acid_base_yes Yes acid_base_no No Change acid_base->acid_base_no No vt_nmr Perform Variable Temperature (VT) NMR acid_base_no->vt_nmr coalescence Do peaks broaden and coalesce at higher temp? vt_nmr->coalescence rotamers_yes Conformational Isomers (Rotamers) Confirmed. coalescence->rotamers_yes Yes rotamers_no Persistent issue. Consider 2D NMR (COSY, HSQC) for structural confirmation. coalescence->rotamers_no No

Caption: Troubleshooting workflow for unexpected NMR signals.

Causality and Experimental Choices:

  • Check Purity: Before exploring complex NMR phenomena, always verify sample purity using an orthogonal technique like LC-MS or high-resolution TLC.

  • Acid/Carboxylate Equilibrium: In some cases, if the pH of the NMR sample is close to the pKa of the carboxylic acid, you may observe separate signals for both the protonated acid and the deprotonated carboxylate forms. A D₂O shake or spiking the sample with a drop of non-deuterated acid can help clarify this.

  • Rotational Isomers (Rotamers): Rotation around single bonds, such as the bond between the propanoic acid chain and the dioxane ring, can sometimes be slow. If the energy barrier to rotation is high enough, you can see distinct sets of NMR signals for each stable conformation (rotamer).

  • Variable Temperature (VT) NMR: This is the definitive experiment to test for rotamers. As you increase the temperature of the NMR probe, the rate of interconversion between rotamers increases. If the duplicate peaks broaden and then merge (coalesce) into a single, averaged signal at higher temperatures, it confirms the presence of conformational isomers.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane C4H8O2. Retrieved from [Link]

  • Mahendra, V. (2016). Response to "Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum?". ResearchGate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Propanoic acid 1H NMR spectrum. Retrieved from [Link]

  • Nan, A., et al. (2002). 1 H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. ResearchGate. Retrieved from [Link]

  • Konrat, R. (2009). Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes. PubMed Central. Retrieved from [Link]

  • Juaristi, E., et al. (2000). Stereoelectronic Interpretation for the Anomalous 1H NMR Chemical Shifts and One-Bond C-H Coupling Constants (Perlin Effects) in 1,3-Dioxanes, 1,3-Oxathianes, and 1,3-Dithianes. ACS Publications. Retrieved from [Link]

  • Reddit. (2023). Missing carboxyl peak in my benzoic acid 1H-NMR. Retrieved from [Link]

  • Facey, G. (2007). Proton NMR Assignment Tools - The D2O Shake. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Muntean, L., et al. (2002). Synthesis and Stereochemistry of Some New 1,3-Dioxane Derivatives of 1,3-Diacetylbenzene. ResearchGate. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Nagwa. (2019). Video: ¹H NMR Spectrum of Propanoic Acid. Retrieved from [Link]

  • Rahkila, J. (2024). Response to "Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?". ResearchGate. Retrieved from [Link]

  • Quora. (2017). Why can't a -COOH signal be found in HNMR sometimes even though I use CDCl3 as the solvent?. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]

  • Ashenhurst, J. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). Propionic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Emwas, A. H., et al. (2019). Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. ACS Publications. Retrieved from [Link]

  • Grindley, T. B., & Szarek, W. A. (1974). Conformational Studies on 1,3-Dioxepanes. Part IV. Applications of Geminal Coupling Constants to Conformational Analysis. Canadian Science Publishing. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,3-dioxane. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). NMR Spectroscopy: Diastereotopism. YouTube. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Metabolic Stability of Propanoic Acid Analogs

Welcome to the Technical Support Center for investigating the metabolic stability of propanoic acid analogs. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for investigating the metabolic stability of propanoic acid analogs. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for your in vitro metabolism studies. Understanding the metabolic fate of propanoic acid derivatives is a critical step in drug discovery, influencing key pharmacokinetic properties such as bioavailability and clearance.[1] This guide is structured to anticipate and address the unique challenges presented by this class of compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the experimental design and interpretation of metabolic stability assays for propanoic acid analogs.

Q1: Which in vitro test system is most appropriate for assessing the metabolic stability of my propanoic acid analog?

A1: The choice of test system is contingent on the primary metabolic pathways you anticipate for your compound.

  • Liver Microsomes: This is a cost-effective, high-throughput system ideal for initial screening.[2] Liver microsomes are rich in Phase I cytochrome P450 (CYP) enzymes, which are responsible for a significant portion of drug metabolism.[1][3] This system is particularly useful for identifying liabilities related to oxidative metabolism.

  • Hepatocytes: As intact liver cells, hepatocytes offer a more comprehensive metabolic picture, encompassing both Phase I and Phase II metabolic processes.[1] This is crucial for propanoic acid analogs, as the carboxylic acid moiety can be a substrate for Phase II conjugation reactions, such as glucuronidation.[4][5] Hepatocytes are recommended for more detailed characterization of metabolic pathways and for compounds that show high stability in microsomes.

  • S9 Fraction: This is a mixture of microsomal and cytosolic fractions and can be a good intermediate choice if both Phase I and some Phase II enzymes are of interest.

Expert Insight: For novel propanoic acid analogs, a tiered approach is recommended. Begin with a microsomal stability assay for rapid screening. If the compound is stable, or if you suspect significant conjugation, progress to a hepatocyte stability assay for a more complete metabolic profile.

Q2: My propanoic acid analog is highly polar and shows poor membrane permeability. How might this affect my results in a hepatocyte stability assay?

A2: Poor membrane permeability can lead to an underestimation of metabolic clearance in hepatocyte assays. If your compound cannot efficiently enter the hepatocytes, it will not be accessible to the intracellular metabolic enzymes. This can result in an artificially long half-life and low intrinsic clearance. It is important to consider the physicochemical properties of your compound, such as its lipophilicity and pKa, as these will influence its ability to cross cell membranes.[6][7]

Q3: What are the primary metabolic pathways I should anticipate for a propanoic acid analog?

A3: While the specific metabolic fate will depend on the overall structure of your analog, common pathways for this class of compounds include:

  • CYP-mediated oxidation: This can occur on the aromatic rings or alkyl side chains of the molecule.

  • Acyl-glucuronidation: The carboxylic acid group is a prime target for conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This is a major clearance pathway for many acidic drugs.[4][5]

  • Acyl-CoA thioester formation: The carboxylic acid can be activated to a reactive acyl-CoA thioester. This can lead to the formation of downstream metabolites.[5]

  • Beta-oxidation: For some propanoic acid analogs with longer alkyl chains, beta-oxidation in the mitochondria or peroxisomes can be a relevant metabolic pathway.[8][9][10][11]

Q4: How do I interpret the data from my metabolic stability assay?

A4: The primary outputs of a metabolic stability assay are the in vitro half-life (t½) and the intrinsic clearance (CLint) .

  • t½: The time it takes for 50% of the parent compound to be metabolized. A shorter half-life indicates lower metabolic stability.

  • CLint: A measure of the intrinsic ability of the liver to metabolize a drug, independent of physiological factors like blood flow. A higher CLint value signifies more rapid metabolism.

These parameters are used to rank-order compounds and to predict in vivo pharmacokinetic parameters. Compounds with very high intrinsic clearance are often deprioritized as they are likely to be rapidly cleared in vivo, leading to a short duration of action.[12]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during metabolic stability assays of propanoic acid analogs.

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells. 1. Pipetting errors: Inaccurate dispensing of compound, microsomes/hepatocytes, or cofactors. 2. Poor mixing: Inadequate mixing of the reaction components. 3. Edge effects: Temperature or evaporation gradients across the incubation plate.[13]1. Verify pipette calibration and technique. Use automated liquid handlers for improved precision. 2. Ensure thorough mixing after each addition of reagents. 3. Pre-heat the incubation plate and use a plate sealer to minimize evaporation. Avoid using the outer wells of the plate if edge effects are persistent.[13]
Compound is too stable (low clearance). 1. Low intrinsic metabolic activity: The compound is genuinely a poor substrate for the metabolic enzymes. 2. Insufficient incubation time or enzyme concentration: The assay conditions are not sensitive enough to detect low levels of metabolism.[12] 3. Poor cell permeability (hepatocytes): The compound is not reaching the intracellular enzymes.1. Consider alternative clearance mechanisms in vivo (e.g., renal excretion). 2. For low clearance compounds, consider a hepatocyte relay assay to extend the incubation time or use plated hepatocytes for longer-term incubations.[12][14] Alternatively, you can try to measure the formation of metabolites instead of the disappearance of the parent compound.[12] 3. Evaluate the physicochemical properties of your compound (logP, pKa) to assess its likely permeability.
Unexpectedly rapid disappearance of the compound, even in the absence of cofactors. 1. Chemical instability: The compound may be degrading in the assay buffer. 2. Non-specific binding: The compound may be adsorbing to the plasticware or binding extensively to microsomal proteins.1. Run a control incubation with heat-inactivated microsomes/hepatocytes to assess non-enzymatic degradation. 2. Use low-binding plates. Quantify the extent of non-specific binding by measuring the compound concentration in the supernatant after centrifugation of a sample without cofactors.
Poor recovery of the compound from the reaction mixture. 1. Inefficient extraction: The solvent used to stop the reaction and extract the compound is not optimal. 2. Matrix effects in LC-MS/MS analysis: Co-eluting components from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[15][16]1. Test different protein precipitation/extraction solvents (e.g., acetonitrile, methanol, with or without formic acid). 2. Use a stable isotope-labeled internal standard that co-elutes with your analyte to compensate for matrix effects.[16] Prepare calibration standards in a matrix that matches the study samples.
Difficulty in identifying metabolites. 1. Low metabolite formation: The concentration of metabolites is below the limit of detection of the analytical method. 2. Lack of authentic standards: It is difficult to confirm the identity of a metabolite without a reference standard.[12]1. Increase the incubation time or enzyme concentration to generate more metabolites. Concentrate the samples before analysis. 2. Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass and fragmentation data for structural elucidation.[17]

Section 3: Experimental Protocols & Workflows

Liver Microsomal Stability Assay Protocol

This protocol outlines a standard procedure for assessing the metabolic stability of a propanoic acid analog in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold stop solution (e.g., acetonitrile with an internal standard)

  • 96-well plates (low-binding recommended)

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare the reaction mixture: In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and the test compound (final concentration typically 1 µM).

  • Pre-incubate: Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiate the reaction: Add the liver microsomes (final concentration typically 0.5 mg/mL) to each well to start the metabolic reaction.

  • Incubate: Incubate the plate at 37°C with gentle shaking.

  • Time points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding ice-cold stop solution to the respective wells.

  • Protein precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Sample analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line will give the rate of disappearance, from which the half-life and intrinsic clearance can be calculated.

Controls:

  • No cofactor control: To assess non-NADPH dependent metabolism.

  • Heat-inactivated microsomes control: To assess chemical instability and non-enzymatic degradation.

  • Positive control compounds: Compounds with known high and low clearance to ensure the assay is performing as expected.

Data Analysis Workflow

The following diagram illustrates the typical workflow for analyzing data from a metabolic stability assay.

cluster_0 Experimental Data Acquisition cluster_1 Data Processing & Calculation cluster_2 Interpretation & Reporting LC_MS_Peak_Areas LC-MS/MS Peak Areas (Analyte & Internal Standard) Concentration_Calculation Calculate Analyte Concentration at Each Time Point LC_MS_Peak_Areas->Concentration_Calculation Using Calibration Curve Percent_Remaining Calculate % Remaining vs. Time 0 Concentration_Calculation->Percent_Remaining Log_Plot Plot ln(% Remaining) vs. Time Percent_Remaining->Log_Plot Slope_Calculation Determine Slope (k) Log_Plot->Slope_Calculation Linear Regression Half_Life Calculate Half-Life (t½) (0.693 / k) Slope_Calculation->Half_Life Intrinsic_Clearance Calculate Intrinsic Clearance (CLint) Slope_Calculation->Intrinsic_Clearance Using Assay Parameters Data_Interpretation Interpret Data & Rank Compounds Half_Life->Data_Interpretation Intrinsic_Clearance->Data_Interpretation Final_Report Generate Final Report Data_Interpretation->Final_Report

Data analysis workflow for metabolic stability studies.

Section 4: Advanced Concepts

The Impact of pKa on Assay Performance

The pKa of a propanoic acid analog is a critical parameter that influences its ionization state at the physiological pH of the assay (typically pH 7.4).[7] The ionization state affects several key properties:

  • Membrane Permeability: The non-ionized form of a compound is generally more lipophilic and can more readily cross cell membranes. For acidic compounds like propanoic acid analogs, a lower pKa means a higher degree of ionization at pH 7.4, which can limit uptake into hepatocytes.

  • Enzyme Binding: The charge of the molecule can influence its binding affinity to the active site of metabolic enzymes.

  • Non-specific Binding: The ionized form may exhibit different non-specific binding characteristics to proteins and plasticware compared to the neutral form.

Expert Recommendation: Always determine the pKa of your propanoic acid analogs early in the drug discovery process. This information will be invaluable for interpreting data from in vitro assays and for building structure-activity relationships.

Investigating Phase II Metabolism

For propanoic acid analogs, Phase II metabolism, particularly glucuronidation, can be a major route of elimination. If your compound is stable in microsomes but shows clearance in hepatocytes, it is highly likely that Phase II metabolism is occurring.

To specifically investigate glucuronidation, you can perform a microsomal stability assay supplemented with the cofactor UDPGA (uridine diphosphate glucuronic acid). The inclusion of a pore-forming agent like alamethicin can improve the access of UDPGA to the active site of the UGT enzymes within the microsomal lumen.

The following diagram illustrates the decision-making process for investigating the metabolism of a propanoic acid analog.

Start Start: Propanoic Acid Analog Microsomal_Assay Microsomal Stability Assay (+ NADPH) Start->Microsomal_Assay Stable_in_Microsomes Stable in Microsomes? Microsomal_Assay->Stable_in_Microsomes Hepatocyte_Assay Hepatocyte Stability Assay Stable_in_Microsomes->Hepatocyte_Assay Yes High_Metabolic_Clearance Conclusion: High Metabolic Clearance Stable_in_Microsomes->High_Metabolic_Clearance No Stable_in_Hepatocytes Stable in Hepatocytes? Hepatocyte_Assay->Stable_in_Hepatocytes Phase_II_Investigation Investigate Phase II Metabolism (e.g., Microsomes + UDPGA) Stable_in_Hepatocytes->Phase_II_Investigation No Low_Metabolic_Clearance Conclusion: Low Metabolic Clearance Stable_in_Hepatocytes->Low_Metabolic_Clearance Yes Phase_II_Investigation->High_Metabolic_Clearance

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 3-(1,3-Dioxan-2-YL)propanoic Acid

Introduction 3-(1,3-Dioxan-2-yl)propanoic acid is a valuable bifunctional molecule in organic synthesis. It serves as a versatile building block, incorporating a protected aldehyde in the form of a stable 1,3-dioxane rin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(1,3-Dioxan-2-yl)propanoic acid is a valuable bifunctional molecule in organic synthesis. It serves as a versatile building block, incorporating a protected aldehyde in the form of a stable 1,3-dioxane ring and a carboxylic acid moiety. This structure allows for a wide range of selective chemical transformations, making it a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals. The 1,3-dioxane group acts as a robust protecting group for the aldehyde, offering significant stability under basic, reductive, and many oxidative conditions, which is a critical feature in multi-step synthetic sequences.[1]

This guide provides a comparative analysis of three distinct and viable synthetic routes for the preparation of 3-(1,3-dioxan-2-yl)propanoic acid. Each route is evaluated based on its chemical strategy, experimental feasibility, and overall efficiency. The methodologies presented are grounded in established chemical principles and supported by experimental data from peer-reviewed literature, offering researchers a comprehensive resource for selecting the most suitable pathway for their specific needs.

Route 1: Malonic Ester Synthesis

The malonic ester synthesis is a classic and highly reliable method for the preparation of carboxylic acids from alkyl halides.[2][3] This pathway extends the carbon chain of an alkyl halide by two atoms, culminating in a carboxylic acid. The key steps involve the alkylation of a malonate ester followed by hydrolysis and decarboxylation.

Causality of Experimental Choices

This route is predicated on the high acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which allows for easy formation of a nucleophilic enolate using a relatively mild base like sodium ethoxide.[4] The chosen alkylating agent, 2-(2-bromoethyl)-1,3-dioxane, is a stable, protected form of 3-bromopropionaldehyde, which prevents unwanted side reactions of a free aldehyde group.[5] The final hydrolysis and decarboxylation steps are robust reactions that typically proceed in high yield.

Experimental Protocol

Step 1a: Synthesis of 2-(2-Bromoethyl)-1,3-dioxane

This precursor is synthesized via the hydrobromination of acrolein, followed by in-situ acetalization with 1,3-propanediol.

  • In a 2-L three-necked flask equipped with a mechanical stirrer, thermometer, and a gas inlet tube, combine dichloromethane (750 mL), acrolein (112 g, 2.00 mol), and a catalytic amount of a suitable indicator under a nitrogen atmosphere.

  • Cool the solution to 0–5°C using an ice bath.

  • Bubble gaseous hydrogen bromide through the solution with stirring until the indicator signals the completion of the reaction.

  • Remove the ice bath and add p-toluenesulfonic acid monohydrate (1.0 g) and 1,3-propanediol (152.2 g, 2.00 mol).

  • Stir the solution at room temperature for 8 hours.

  • Concentrate the mixture using a rotary evaporator.

  • Wash the resulting oil with saturated aqueous sodium bicarbonate and dry over anhydrous potassium carbonate.

  • Purify the product by vacuum distillation to yield 2-(2-bromoethyl)-1,3-dioxane as a colorless liquid (yield: ~65%).[6]

Step 1b: Alkylation of Diethyl Malonate

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol.

  • Cool the solution to room temperature and add diethyl malonate (1.0 eq) dropwise.

  • Stir the mixture until a clear solution of sodio malonic ester is formed.

  • Add 2-(2-bromoethyl)-1,3-dioxane (1.0 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.

  • Cool the mixture, neutralize with a dilute acid, and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude dialkylated malonate.

Step 1c: Hydrolysis and Decarboxylation

  • To the crude dialkylated malonate, add an excess of aqueous hydrochloric acid.

  • Heat the mixture to reflux for several hours to effect both the hydrolysis of the ester groups and the decarboxylation of the resulting malonic acid derivative.

  • Upon completion, cool the reaction mixture and extract the product with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 3-(1,3-dioxan-2-yl)propanoic acid.[3][4]

Workflow Diagram

Route 1: Malonic Ester Synthesis cluster_0 Preparation of Alkyl Halide cluster_1 Malonic Ester Synthesis Acrolein Acrolein + HBr BromoDioxane 2-(2-Bromoethyl)-1,3-dioxane Acrolein->BromoDioxane  p-TsOH, DCM Propanediol 1,3-Propanediol Propanediol->BromoDioxane Alkylation Alkylation BromoDioxane->Alkylation DiethylMalonate Diethyl Malonate NaOEt NaOEt, EtOH DiethylMalonate->NaOEt NaOEt->Alkylation Hydrolysis Hydrolysis & Decarboxylation Alkylation->Hydrolysis  H3O+, Δ FinalProduct 3-(1,3-Dioxan-2-YL)propanoic acid Hydrolysis->FinalProduct

Caption: Malonic ester synthesis of the target compound.

Route 2: Oxidation of 3-(1,3-Dioxan-2-yl)propan-1-ol

This route involves the initial synthesis of a primary alcohol bearing the 1,3-dioxane moiety, followed by its oxidation to the corresponding carboxylic acid. This approach is advantageous as the oxidation of primary alcohols is a well-established and high-yielding transformation.

Causality of Experimental Choices

The synthesis of the precursor alcohol, 3-(1,3-dioxan-2-yl)propan-1-ol, is achieved through a two-step process starting from acrolein. First, the aldehyde is protected as a 1,3-dioxane, which also preserves the alkene functionality. The subsequent hydroboration-oxidation of the terminal alkene is a classic anti-Markovnikov hydration method that reliably yields the primary alcohol.[7][8] For the final oxidation step, Jones reagent (chromic acid) is a powerful oxidant capable of converting primary alcohols directly to carboxylic acids.[9][10] The 1,3-dioxane protecting group is generally stable under these acidic aqueous conditions, although careful control of the reaction is necessary.[11]

Experimental Protocol

Step 2a: Synthesis of 2-(Prop-2-en-1-yl)-1,3-dioxane

  • In a round-bottom flask, combine acrolein (1.0 eq), 1,3-propanediol (1.1 eq), and a catalytic amount of a solid acid catalyst (e.g., cation exchange resin) in a suitable solvent like dichloromethane.[2]

  • Stir the mixture at room temperature, monitoring the reaction by TLC. The use of a Dean-Stark apparatus to remove water can also drive the reaction to completion.

  • Once the reaction is complete, filter off the catalyst and wash the filtrate with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 2-(prop-2-en-1-yl)-1,3-dioxane.

Step 2b: Hydroboration-Oxidation to 3-(1,3-Dioxan-2-yl)propan-1-ol

  • Dissolve 2-(prop-2-en-1-yl)-1,3-dioxane (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0°C.

  • Add a solution of borane-THF complex (BH3·THF, ~0.4 eq) dropwise, maintaining the temperature at 0°C.

  • Allow the mixture to warm to room temperature and stir for several hours.

  • Cool the reaction mixture back to 0°C and slowly add an aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

  • Stir the mixture at room temperature until the oxidation is complete.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol, which can be purified by column chromatography.[7][8]

Step 2c: Oxidation to 3-(1,3-Dioxan-2-yl)propanoic acid

  • Dissolve 3-(1,3-dioxan-2-yl)propan-1-ol (1.0 eq) in acetone and cool the solution in an ice bath.

  • Prepare Jones reagent by dissolving chromium trioxide in aqueous sulfuric acid.

  • Add the Jones reagent dropwise to the alcohol solution with vigorous stirring, maintaining the temperature below 20°C.

  • After the addition is complete, stir the mixture at room temperature until the reaction is complete (indicated by a persistent orange color).

  • Quench the reaction by adding isopropanol until the orange color disappears.

  • Remove the acetone under reduced pressure, and extract the aqueous residue with ethyl acetate.

  • Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the final product.[9][10]

Workflow Diagram

Route 2: Oxidation of Alcohol cluster_0 Alcohol Synthesis cluster_1 Oxidation Acrolein Acrolein AllylDioxane 2-Allyl-1,3-dioxane Acrolein->AllylDioxane  Acid catalyst Propanediol 1,3-Propanediol Propanediol->AllylDioxane Hydroboration Hydroboration-Oxidation AllylDioxane->Hydroboration  1. BH3·THF  2. H2O2, NaOH Alcohol 3-(1,3-Dioxan-2-yl)propan-1-ol Hydroboration->Alcohol Oxidation Jones Oxidation Alcohol->Oxidation  CrO3, H2SO4  Acetone FinalProduct 3-(1,3-Dioxan-2-YL)propanoic acid Oxidation->FinalProduct

Caption: Synthesis via oxidation of a primary alcohol.

Route 3: Hydrolysis of 3-(1,3-Dioxan-2-yl)propanenitrile

This route offers an alternative to the malonic ester synthesis, starting from the same key intermediate, 2-(2-bromoethyl)-1,3-dioxane. The synthesis involves a nucleophilic substitution to introduce a nitrile group, followed by hydrolysis to the carboxylic acid.

Causality of Experimental Choices

This pathway leverages the excellent nucleophilicity of the cyanide ion to displace the bromide from 2-(2-bromoethyl)-1,3-dioxane in a standard SN2 reaction. The resulting nitrile is a stable intermediate that can be readily hydrolyzed to the target carboxylic acid under either acidic or basic conditions.[12][13] Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid, whereas basic hydrolysis produces a carboxylate salt that requires a subsequent acidification step.[3]

Experimental Protocol

Step 3a: Synthesis of 2-(2-Bromoethyl)-1,3-dioxane

  • This intermediate is prepared as described in Step 1a.[6]

Step 3b: Synthesis of 3-(1,3-Dioxan-2-yl)propanenitrile

  • In a round-bottom flask, dissolve sodium cyanide (1.1 eq) in a suitable polar aprotic solvent such as DMSO or DMF.

  • Add 2-(2-bromoethyl)-1,3-dioxane (1.0 eq) to the solution.

  • Heat the reaction mixture (e.g., to 60-80°C) and stir until the starting bromide is consumed, as monitored by TLC.

  • Cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer thoroughly with water and brine to remove the solvent and residual cyanide salts.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude nitrile, which can be purified by distillation or chromatography.

Step 3c: Hydrolysis to 3-(1,3-Dioxan-2-yl)propanoic acid

  • Combine the crude 3-(1,3-dioxan-2-yl)propanenitrile with an excess of aqueous hydrochloric acid (e.g., 6 M HCl).

  • Heat the mixture under reflux for several hours. The progress of the hydrolysis can be monitored by the cessation of ammonia evolution (if starting from the amide intermediate) or by TLC.[14]

  • After cooling to room temperature, extract the aqueous mixture several times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the desired carboxylic acid.

Workflow Diagram

Route 3: Nitrile Hydrolysis cluster_0 Nitrile Synthesis cluster_1 Hydrolysis BromoDioxane 2-(2-Bromoethyl)-1,3-dioxane NaCN NaCN, DMSO BromoDioxane->NaCN Nitrile 3-(1,3-Dioxan-2-yl)propanenitrile NaCN->Nitrile Hydrolysis Acid Hydrolysis Nitrile->Hydrolysis  H3O+, Δ FinalProduct 3-(1,3-Dioxan-2-YL)propanoic acid Hydrolysis->FinalProduct

Sources

Validation

A Comparative Guide to Structural Analogs of 3-(1,3-Dioxan-2-YL)propanoic Acid for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic manipulation of molecular scaffolds is paramount to tuning the physicochemical and pharmacological properties of lead compounds. 3-(1,3-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and organic synthesis, the strategic manipulation of molecular scaffolds is paramount to tuning the physicochemical and pharmacological properties of lead compounds. 3-(1,3-Dioxan-2-YL)propanoic acid, a versatile bifunctional molecule, serves as a valuable building block. Its inherent structure, featuring a protected aldehyde in the form of a cyclic acetal and a carboxylic acid moiety, offers a unique platform for the development of a diverse array of derivatives. This guide provides an in-depth comparison of the structural analogs of 3-(1,3-Dioxan-2-YL)propanoic acid, offering insights into their synthesis, properties, and potential applications, supported by experimental data from peer-reviewed literature.

Introduction to 3-(1,3-Dioxan-2-YL)propanoic Acid: The Parent Scaffold

3-(1,3-Dioxan-2-YL)propanoic acid (CAS Number: 774605-67-3) is a white solid with the molecular formula C₇H₁₂O₄ and a molecular weight of 160.17 g/mol [1][2]. The core of its utility lies in the 1,3-dioxane ring, which acts as a stable protecting group for an aldehyde functionality. This protection is robust under neutral, basic, and many oxidative and reductive conditions, yet can be readily cleaved under acidic conditions to reveal the reactive aldehyde[3][4]. This differential reactivity is the cornerstone of its application in multi-step syntheses, allowing for selective transformations at the carboxylic acid terminus without interference from the masked aldehyde.

Physicochemical Properties of the Parent Compound:

PropertyValueSource
Molecular FormulaC₇H₁₂O₄[1]
Molecular Weight160.17 g/mol [1]
Physical FormWhite Solid[5]
Storage2-8°C, Inert atmosphere[1]

The propanoic acid chain provides a handle for further chemical modifications, such as amidation or esterification, enabling the attachment of this scaffold to various pharmacophores.

Key Structural Analogs and Their Comparative Analysis

The structural diversity of analogs primarily arises from modifications of the cyclic acetal ring, the propanoic acid chain, and substitutions on the dioxane ring itself. This guide will focus on three major classes of analogs:

  • 1,3-Dioxolane Analogs: Replacing the six-membered dioxane ring with a five-membered dioxolane ring.

  • Substituted 1,3-Dioxane Analogs: Introducing substituents on the dioxane ring to modulate steric and electronic properties.

  • Thiazole and Other Heterocyclic Analogs: Replacing the dioxane moiety with other heterocyclic systems to explore different biological activities.

The 1,3-Dioxolane Congeners: A Shift in Ring Strain and Conformation

The most direct structural analog is 3-(1,3-Dioxolan-2-yl)propanoic acid (CAS Number: 4388-56-1)[6]. The key difference lies in the five-membered dioxolane ring compared to the six-membered dioxane ring. This seemingly subtle change can influence the compound's stability, reactivity, and biological profile.

Synthesis and Stability: Both 1,3-dioxanes and 1,3-dioxolanes are typically synthesized by the acid-catalyzed reaction of an aldehyde or its equivalent with the corresponding diol (1,3-propanediol for dioxanes and 1,2-ethanediol for dioxolanes)[7]. The stability of these cyclic acetals is pH-dependent, with both being susceptible to hydrolysis under acidic conditions. However, the six-membered 1,3-dioxanes are generally more stable than their five-membered 1,3-dioxolane counterparts due to lower ring strain[7].

Comparative Properties:

Property3-(1,3-Dioxan-2-YL)propanoic acid3-(1,3-Dioxolan-2-yl)propanoic acid
Molecular FormulaC₇H₁₂O₄C₆H₁₀O₄
Molecular Weight160.17 g/mol 146.14 g/mol [6]
Boiling Point-246.1°C[6]
Ring StabilityGenerally more stableGenerally less stable

Biological Activity - A Case Study in Antimicrobial Agents:

While direct comparative biological data for the parent propanoic acids is scarce, studies on more complex molecules incorporating these moieties reveal interesting trends. For instance, a series of novel 1,3-dioxolane derivatives have been synthesized and evaluated for their antibacterial and antifungal activity[8][9]. These studies demonstrate that the 1,3-dioxolane scaffold can be a key component of potent antimicrobial agents. For example, certain 1,3-dioxolane derivatives displayed significant activity against S. aureus, S. epidermidis, E. faecalis, and P. aeruginosa, as well as excellent antifungal activity against C. albicans[8][9]. The choice between a dioxane and a dioxolane can therefore be a critical decision in drug design, influencing both the stability and the biological activity of the final compound.

Experimental Protocol: General Synthesis of 1,3-Dioxolane Analogs

This protocol is a generalized procedure based on the synthesis of various 1,3-dioxolane derivatives[8].

Objective: To synthesize a 1,3-dioxolane derivative from an aldehyde and a diol.

Materials:

  • Aldehyde (e.g., salicylaldehyde, 1.0 mmol)

  • Diol (e.g., ethylene glycol, 2.0 mmol)

  • Trimethyl orthoformate (1.0 mmol)

  • Montmorillonite K10 (300 mg)

  • Sodium-dried toluene (20.0 mL)

  • Solid NaHCO₃

  • Anhydrous MgSO₄

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add the aldehyde, trimethyl orthoformate, and Montmorillonite K10 in sodium-dried toluene.

  • Stir the mixture for 1 hour at room temperature.

  • Add the diol to the mixture and reflux, with continuous removal of the methanol formed, until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Wash the filtrate with a saturated solution of NaHCO₃ and then with water.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1,3-dioxolane derivative.

Causality behind Experimental Choices:

  • Dean-Stark Apparatus: The formation of the acetal is a reversible reaction that produces water (or in this case, methanol from the trimethyl orthoformate). The Dean-Stark trap is crucial for removing this byproduct, thereby driving the equilibrium towards the product side and ensuring a high yield.

  • Montmorillonite K10: This acidic clay acts as a heterogeneous catalyst, which is easily removed by filtration, simplifying the work-up procedure compared to homogeneous acid catalysts like p-toluenesulfonic acid.

  • Trimethyl orthoformate: This reagent acts as a dehydrating agent, reacting with the water formed during the reaction to produce methanol and methyl formate, further pushing the equilibrium towards the product.

Substituted 1,3-Dioxanes: Fine-Tuning for Receptor Selectivity

Introducing substituents onto the 1,3-dioxane ring offers a powerful strategy to modulate the steric and electronic properties of the molecule, leading to enhanced biological activity and selectivity.

Synthesis of Substituted 1,3-Dioxanes:

The synthesis of substituted 1,3-dioxanes often starts with a substituted 1,3-diol. The subsequent acetalization with an appropriate aldehyde or ketone under acidic catalysis yields the desired substituted dioxane. The stereochemistry of the final product is often dictated by the stereochemistry of the starting diol and the reaction conditions, which can favor the formation of the thermodynamically more stable isomer[10].

Impact on Receptor Binding Affinity:

A compelling example of the impact of substitution is seen in the development of ligands for sigma (σ) and NMDA receptors, which are important targets for the treatment of neurological disorders. A study on aminobutyl-substituted 1,3-dioxanes revealed that the nature of the substituents at the 2- and 4-positions of the dioxane ring significantly influences the binding affinity and selectivity for σ₁ and σ₂ receptors, as well as the PCP binding site of the NMDA receptor[10][11].

Comparative Receptor Binding Data (Ki in nM):

Compoundσ₁ Receptor Affinity (Ki)σ₂ Receptor Affinity (Ki)PCP Binding Site Affinity (Ki)Reference
Benzylamine derivative 17a31>1000>10,000[10]
Benzylamine derivative 17b19157569[10]

As shown in the table, the substitution pattern dramatically alters the binding profile. The benzaldehyde-derived benzylamine (17a) shows high selectivity for the σ₁ receptor, whereas the propiophenone-derived analog (17b) exhibits a more mixed profile with affinity for both σ receptors and the PCP site[10]. This highlights the principle that even small changes in the substituent pattern can lead to significant changes in the pharmacological properties.

Diagram: Synthetic Pathway to Substituted 1,3-Dioxane Ligands

G cluster_start Starting Materials cluster_reaction Acetalization cluster_product Product Aldehyde/Ketone Aldehyde/Ketone Substituted 1,3-Dioxane Substituted 1,3-Dioxane Aldehyde/Ketone->Substituted 1,3-Dioxane Reacts with Substituted 1,3-Diol Substituted 1,3-Diol Substituted 1,3-Diol->Substituted 1,3-Dioxane Reacts with Acid Catalyst (e.g., p-TsOH) Acid Catalyst (e.g., p-TsOH) Acid Catalyst (e.g., p-TsOH)->Substituted 1,3-Dioxane Catalyzes Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->Substituted 1,3-Dioxane Reaction Medium Water Removal (Dean-Stark) Water Removal (Dean-Stark) Water Removal (Dean-Stark)->Substituted 1,3-Dioxane Drives Equilibrium

Caption: General synthetic scheme for substituted 1,3-dioxanes.

Thiazole and Other Heterocyclic Analogs: Expanding the Chemical Space for Biological Activity

Replacing the dioxane ring with other heterocyclic systems, such as thiazole, opens up new avenues for exploring diverse biological activities. Thiazole derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Synthesis of Thiazole-Propanoic Acid Analogs:

The synthesis of 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid derivatives can be achieved through a Hantzsch-type synthesis, where a β-alaninamido thiourea derivative is cyclized with an α-haloketone or aldehyde[12].

Antimicrobial Properties:

Several studies have demonstrated the potent antimicrobial activity of propanoic acid derivatives bearing heterocyclic moieties. For instance, certain 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid derivatives have shown promising antibacterial and antifungal activities[12]. The introduction of the thiazole ring provides additional sites for hydrogen bonding and other non-covalent interactions with biological targets, which can contribute to their enhanced activity compared to the simpler dioxane or dioxolane analogs.

Diagram: Workflow for Antimicrobial Screening of Novel Analogs

G Synthesis of Analogs Synthesis of Analogs Purification and Characterization Purification and Characterization Synthesis of Analogs->Purification and Characterization Primary Screening (e.g., Agar Diffusion) Primary Screening (e.g., Agar Diffusion) Purification and Characterization->Primary Screening (e.g., Agar Diffusion) Determination of MIC Determination of MIC Primary Screening (e.g., Agar Diffusion)->Determination of MIC Active Compounds Evaluation against Resistant Strains Evaluation against Resistant Strains Determination of MIC->Evaluation against Resistant Strains Lead Compound Identification Lead Compound Identification Evaluation against Resistant Strains->Lead Compound Identification

Caption: A typical workflow for antimicrobial screening.

Conclusion and Future Perspectives

The structural framework of 3-(1,3-Dioxan-2-YL)propanoic acid provides a fertile ground for the development of a wide range of analogs with diverse and tunable properties. The choice between a 1,3-dioxane and a 1,3-dioxolane ring allows for the modulation of stability and reactivity. Furthermore, the introduction of substituents on the dioxane ring has been shown to be a powerful tool for fine-tuning receptor selectivity, a critical aspect of modern drug design. Finally, the replacement of the dioxane moiety with other heterocycles, such as thiazole, can unlock novel biological activities.

For researchers and drug development professionals, the key takeaway is that the 3-(cyclic acetal)propanoic acid scaffold is a highly adaptable platform. The selection of the specific analog should be guided by the desired physicochemical properties and the intended biological target. Future research in this area will likely focus on the synthesis of more complex and diverse heterocyclic analogs, as well as the detailed investigation of their mechanisms of action and structure-activity relationships through computational modeling and advanced biological screening techniques.

References

  • Wünsch, B., & Grün, S. (2022). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Pharmaceuticals, 15(9), 1128. [Link]

  • MySkinRecipes. (n.d.). 3-(1,3-Dioxolan-2-yl)propanoic acid. Retrieved from [Link]

  • Çetin, F., & Küçükgüzel, I. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(8), 6593-6607. [Link]

  • ACS Omega. (2023). Stereoconvergent Photo-Biocatalytic Cascade to Optically Enriched Amines from Racemic Carboxylic Acids. [Link]

  • FooDB. (2015). Showing Compound propanoate (FDB031132). [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Dioxane (CAS 505-22-6). Retrieved from [Link]

  • Valavi, G., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 18(12), 15002-15016. [Link]

  • PubMed. (2022). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane... [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • PubMed. (2011). Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds. [Link]

  • Begum, Z., et al. (2019). Synthesis, Characterization, Antifungal and Antibacterial Activities of Novel Amide Derivatives of 1,3-Dioxolane. International Journal of Chemistry, 11(1), 71. [Link]

  • Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]

  • Ukrorgsintez. (2015). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. [Link]

  • Bentham Science. (2023). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. [Link]

  • Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • ResearchGate. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. [Link]

  • ResearchGate. (2009). 1,3‐Dioxolane‐Based Ligands as Rigid Analogues of Naftopidil: Structure–Affinity/Activity Relationships at α1 and 5‐HT1A Receptors. [Link]

  • MDPI. (2024). Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives. [Link]

Sources

Comparative

comparative study of 3-(1,3-Dioxan-2-YL)propanoic acid and its dioxolane analog

An In-Depth Guide for the Synthetic Chemist: A Comparative Study of 3-(1,3-Dioxan-2-yl)propanoic Acid and its Dioxolane Analog As a Senior Application Scientist, one frequently encounters pivotal decisions in synthetic s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for the Synthetic Chemist: A Comparative Study of 3-(1,3-Dioxan-2-yl)propanoic Acid and its Dioxolane Analog

As a Senior Application Scientist, one frequently encounters pivotal decisions in synthetic strategy that hinge on the subtle, yet critical, choice of a protecting group. The selection is not merely about masking a functional group's reactivity; it is about orchestrating a sequence of transformations where the protecting group's stability, introduction, and cleavage are in perfect harmony with the overall synthetic plan. This guide provides an in-depth comparative analysis of two widely used bifunctional building blocks: 3-(1,3-dioxan-2-yl)propanoic acid and its five-membered ring counterpart, 3-(1,3-dioxolan-2-yl)propanoic acid. We will dissect their properties, synthesis, and reactivity to provide an authoritative framework for researchers, scientists, and drug development professionals.

The Strategic Importance of Cyclic Acetal Protecting Groups

At their core, both the 1,3-dioxane and 1,3-dioxolane moieties serve to protect a carbonyl group, in this case, the aldehyde precursor to the propanoic acid side chain. This protection is crucial, as it renders the aldehyde inert to nucleophiles and basic conditions, allowing for selective chemistry to be performed on the carboxylic acid terminus. The true strategic value, however, lies in the nuanced differences between the six-membered dioxane and the five-membered dioxolane, which dictate their utility in different synthetic contexts.

Physicochemical Properties: A Tale of Ring Strain and Conformation

The fundamental difference between these two analogs is the size of the heterocyclic ring, which directly influences their conformational behavior and inherent stability. The 1,3-dioxane exists predominantly in a low-energy, strain-free chair conformation, similar to cyclohexane. In contrast, the 1,3-dioxolane ring adopts more strained envelope or twist conformations. This seemingly minor structural variance has significant downstream consequences for reactivity.

Property3-(1,3-Dioxan-2-yl)propanoic Acid3-(1,3-Dioxolan-2-yl)propanoic AcidExperimental Implication
Molecular Formula C₇H₁₂O₄C₆H₁₀O₄A minor difference that may be relevant in fragment-based screening or high-resolution mass spectrometry.
Molecular Weight 160.17 g/mol 146.14 g/mol [1]Affects reagent stoichiometry calculations.
Boiling Point Higher (predicted)246.1°C[1]The larger, more polarizable dioxane ring typically results in a higher boiling point, which can be a factor in purification by distillation.
Conformational State Strain-free chair conformationStrained envelope/twist conformationsThis is the key differentiator. The lower strain of the dioxane ring correlates directly with its greater kinetic and thermodynamic stability.
Stability More stable to acid hydrolysisLess stable to acid hydrolysisThe most critical factor for synthetic planning, dictating the conditions the group can withstand.

Synthesis and Reactivity: A Comparative Workflow

The synthesis of both compounds is straightforward, typically involving the acid-catalyzed acetalization of a 3-formylpropanoic acid ester with the appropriate diol (1,3-propanediol for the dioxane; 1,2-ethanediol for the dioxolane), followed by ester hydrolysis.[2]

General Synthetic Workflow

G cluster_0 Acetal Formation cluster_1 Deprotection of Ester Reactants 3-Formylpropanoate Ester + Diol (1,2 or 1,3) Reaction Dehydrative Cyclization (Dean-Stark) Reactants->Reaction Toluene, Reflux Catalysis Acid Catalyst (e.g., p-TsOH) Catalysis->Reaction ProtectedEster Protected Ester Intermediate Hydrolysis Saponification (e.g., LiOH, NaOH) ProtectedEster->Hydrolysis Workup Acidic Workup (e.g., HCl) Hydrolysis->Workup FinalProduct Target Propanoic Acid Workup->FinalProduct

Caption: General workflow for the synthesis of dioxane and dioxolane protected propanoic acids.

Experimental Protocol: Synthesis of Methyl 3-(1,3-dioxan-2-yl)propanoate
  • Apparatus Setup: A 250 mL round-bottom flask is charged with methyl 4,4-dimethoxybutanoate (1 eq.), 1,3-propanediol (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq.) in toluene (approx. 0.5 M). The flask is equipped with a Dean-Stark trap and a reflux condenser.

  • Causality Check: We start with the dimethyl acetal of the aldehyde ester. The acid catalyst will facilitate a transacetalization reaction with 1,3-propanediol. Driving the equilibrium is critical; the Dean-Stark trap azeotropically removes the methanol byproduct, ensuring high conversion to the thermodynamically favored cyclic acetal.

  • Reaction: The mixture is heated to reflux. The reaction progress is monitored by observing the collection of methanol in the Dean-Stark trap and can be verified by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is cooled to room temperature. The mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Self-Validation: The neutralization is crucial to prevent acid-mediated decomposition during solvent evaporation. A successful workup yields a clean organic layer.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation or column chromatography to yield the pure ester.

  • Ester Hydrolysis: The purified ester is then dissolved in a mixture of THF/water and treated with lithium hydroxide (1.5 eq.) at room temperature to afford the target carboxylic acid after acidic workup.

The Crucial Difference: Kinetics of Acid-Catalyzed Hydrolysis

The primary distinction guiding the choice between a dioxane and a dioxolane protecting group is their relative stability toward acid. 1,3-Dioxanes are significantly more stable to acidic hydrolysis than their 1,3-dioxolane counterparts. This can be a factor of 10-100, depending on the substrate and conditions. This enhanced stability is a direct result of the strain-free chair conformation of the six-membered ring. The hydrolysis proceeds via a protonated intermediate that must adopt a conformation allowing for ring-opening to an oxocarbenium ion. The higher energy, strained conformation of the dioxolane facilitates this process, making it more labile.

G General Mechanism of Acid-Catalyzed Acetal Hydrolysis Acetal Cyclic Acetal (Dioxane or Dioxolane) Protonation 1. Protonation (Fast Equilibrium) Acetal->Protonation + H₃O⁺ Oxocarbenium 2. Ring Opening (Rate-Determining) Formation of Oxocarbenium Ion Protonation->Oxocarbenium - H₂O H2O_Attack 3. Nucleophilic Attack by Water Oxocarbenium->H2O_Attack + H₂O Hemiacetal Hemiacetal Intermediate H2O_Attack->Hemiacetal Deprotonation 4. Proton Transfer & Cleavage Hemiacetal->Deprotonation Products Aldehyde + Diol Deprotonation->Products - H₃O⁺

Caption: The rate-determining step in acid hydrolysis is the formation of the oxocarbenium ion.

Applications and Strategic Selection in Drug Development

Both building blocks are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1] Their bifunctional nature allows for elaboration at the carboxylic acid end (e.g., amide coupling, reduction to an alcohol) while the aldehyde remains masked.

  • Choose 3-(1,3-Dioxan-2-yl)propanoic acid when:

    • Your synthetic route involves moderately acidic steps that the dioxolane would not survive (e.g., certain Boc-deprotections, acidic chromatography).

    • Maximum stability is required to prevent premature deprotection and ensure the integrity of the molecule through a long synthetic sequence.

  • Choose 3-(1,3-Dioxolan-2-yl)propanoic acid when:

    • Mild acidic deprotection is required to avoid affecting other sensitive functional groups in the molecule.

    • The protecting group needs to be removed under conditions where the dioxane would be too robust.

    • The synthesis is shorter and does not involve harsh acidic conditions.

For example, derivatives of these compounds have been explored as modulators to overcome multidrug resistance in cancer cells, where the specific protecting group could influence the molecule's interaction with cellular targets or its metabolic stability.[3]

Conclusion for the Practicing Scientist

The choice between 3-(1,3-dioxan-2-yl)propanoic acid and its dioxolane analog is a classic example of how subtle structural changes have profound implications for chemical reactivity. It is a decision based on a forward-looking analysis of the entire synthetic route. The dioxane offers robustness and stability, a reliable protector for arduous synthetic journeys. The dioxolane, in contrast, offers lability and gentler removal, ideal for delicate substrates where finesse is paramount. A thorough understanding of the kinetic and thermodynamic principles governing their stability is not merely academic; it is a prerequisite for the rational design and successful execution of complex molecular synthesis.

References

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis.
  • Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. ResearchGate.
  • 3-(1,3-Dioxolan-2-yl)propanoic acid. MySkinRecipes.
  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. National Center for Biotechnology Information (PMC).
  • New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. PubMed.

Sources

Validation

A Comparative Guide to Quality Control of Quinoline-3-Propanoic Acids: Methodologies and Applications

For researchers, scientists, and drug development professionals vested in the therapeutic potential of quinoline-containing scaffolds, ensuring the quality, purity, and stability of quinoline-3-propanoic acid derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the therapeutic potential of quinoline-containing scaffolds, ensuring the quality, purity, and stability of quinoline-3-propanoic acid derivatives is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of critical quality control (QC) methods, moving beyond mere procedural lists to elucidate the scientific rationale behind methodological choices. Herein, we dissect and compare the primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation and quantitative analysis, and classical Titrimetric methods for straightforward potency determination.

The Analytical Gauntlet: An Overview of QC Strategy

The quality control of quinoline-3-propanoic acids, as with any active pharmaceutical ingredient (API), is a multi-faceted process. It is not a single method but a suite of orthogonal techniques that, when used in concert, provide a comprehensive picture of the material's identity, purity, potency, and stability. A robust QC strategy is a self-validating system, where the results from one method corroborate and are supported by others.

Our exploration of QC methodologies will be guided by the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that each recommendation is grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) guidelines.

cluster_0 Comprehensive QC Workflow for Quinoline-3-Propanoic Acids Start Raw Material/Synthesized Compound Identity Identity Confirmation Start->Identity Initial Screening Purity Purity & Impurity Profiling Identity->Purity Confirmed Identity Assay Assay (Potency) Purity->Assay Acceptable Purity Stability Stability Assessment Assay->Stability Verified Potency Release Final Product Release Stability->Release Demonstrated Stability

Caption: A generalized workflow for the quality control of quinoline-3-propanoic acids.

Chromatographic Purity and Assay: A Head-to-Head Comparison of HPLC and UPLC

High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity and assay determination.[1] Its advanced iteration, Ultra-Performance Liquid Chromatography (UPLC), offers significant advantages in terms of speed and resolution.[1][2]

The 'Why' Behind the Choice: The selection between HPLC and UPLC often hinges on the specific needs of the laboratory. UPLC, with its sub-2 µm particle columns, operates at higher pressures, leading to shorter run times and reduced solvent consumption.[1] This is particularly advantageous in high-throughput screening environments. However, HPLC remains a robust and widely accessible technique, suitable for many routine QC applications.[3]

Comparative Performance: HPLC vs. UPLC
ParameterHPLCUPLCRationale & Advantage
Particle Size 3-5 µm< 2 µmSmaller particles in UPLC provide a greater surface area, leading to more efficient separation.
Pressure 500-6000 psiup to 15,000 psiHigher pressure in UPLC is necessary to force the mobile phase through the densely packed smaller particles.
Resolution GoodExcellentUPLC offers superior resolution, allowing for the separation of closely eluting impurities.
Analysis Time LongerShorterUPLC methods are typically 3-10 times faster than their HPLC counterparts.[2]
Solvent Consumption HigherLowerThe shorter run times and lower flow rates of UPLC lead to a significant reduction in solvent usage.[1]
Sensitivity GoodHigherSharper, more concentrated peaks in UPLC result in increased sensitivity.[4]
Experimental Protocol: A Stability-Indicating RP-HPLC Method (Illustrative Example)

This protocol is adapted from validated methods for similar aromatic carboxylic acids and serves as a robust starting point for the analysis of quinoline-3-propanoic acids.[5]

Objective: To determine the purity of a quinoline-3-propanoic acid drug substance and separate it from potential degradation products.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

Method Validation (as per ICH Q2(R2) Guidelines): This method would then be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1]

cluster_1 HPLC/UPLC Method Development & Validation Pathway Dev Method Development Val Method Validation Dev->Val Spec Specificity (Forced Degradation) Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy Val->Acc Prec Precision (Repeatability & Intermediate) Val->Prec LOD_LOQ LOD & LOQ Val->LOD_LOQ Rob Robustness Val->Rob Routine Routine Use Spec->Routine Lin->Routine Acc->Routine Prec->Routine LOD_LOQ->Routine Rob->Routine

Sources

Comparative

A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals

An In-Depth Guide to Analytical Techniques for Propionic Acid Analysis Propionic acid, a three-carbon short-chain fatty acid (SCFA), is a molecule of significant interest across diverse scientific fields.[1] It is a key...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Analytical Techniques for Propionic Acid Analysis

Propionic acid, a three-carbon short-chain fatty acid (SCFA), is a molecule of significant interest across diverse scientific fields.[1] It is a key metabolic byproduct of the gut microbiota with implications for human health, influencing everything from intestinal integrity to blood pressure regulation.[1][2] In the pharmaceutical and food industries, it and its salts are widely used as preservatives due to their antimicrobial properties.[3][4] Given its importance, the accurate and reliable quantification of propionic acid in various matrices—from complex biological samples like blood and feces to food products and industrial fermentation broths—is paramount.

This guide provides a comprehensive comparison of the primary analytical techniques for propionic acid analysis. As a senior application scientist, my focus is not merely on protocol recitation but on elucidating the causality behind methodological choices, empowering you to select and optimize the most suitable technique for your specific research needs. We will explore the core principles, strengths, and limitations of each method, supported by experimental data and detailed protocols.

Gas Chromatography (GC): The Gold Standard for Volatile Compounds

Gas Chromatography is one of the most established and widely used techniques for analyzing volatile organic compounds like propionic acid.[2] The fundamental principle involves vaporizing the sample and separating its components in a gaseous mobile phase as it passes through a capillary column containing a stationary phase. Separation is achieved based on differences in volatility and interaction with the stationary phase.

Expertise & Experience: Why Choose GC?

The primary advantage of GC is its high sensitivity and resolving power, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-FID is a robust and cost-effective choice for quantification, offering excellent sensitivity for organic compounds.[2][5] For complex matrices where definitive identification is crucial, GC-MS provides unparalleled specificity by furnishing structural information based on mass fragmentation patterns.[2]

A critical consideration for GC analysis of carboxylic acids is their inherent polarity and tendency to form hydrogen bonds, which can lead to poor peak shape and column adsorption. Therefore, sample preparation is key. The carboxylic acid group must be protonated by acidifying the sample (e.g., with hydrochloric or phosphoric acid) to increase its volatility and facilitate extraction into an organic solvent.[6][7] For enhanced volatility and improved chromatography, derivatization is sometimes employed, though many modern methods for short-chain fatty acids can achieve excellent results without this extra step.[8]

Experimental Protocol: GC-FID Analysis of Propionic Acid in Aqueous Samples

This protocol is a self-validating system for the quantification of propionic acid in samples such as microbial cultures or wastewater effluent.

Methodology:

  • Standard Preparation:

    • Prepare a stock solution of 1000 mg/L propionic acid in deionized water.

    • Perform serial dilutions to create a calibration curve with concentrations ranging from approximately 5 mg/L to 200 mg/L. An internal standard (e.g., 2-methylbutyric acid) should be added to all standards and samples for improved precision.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 1 mL of the sample or standard into a 2 mL microcentrifuge tube.

    • Add the internal standard.

    • Acidify the sample by adding 50 µL of 50% sulfuric acid or concentrated phosphoric acid to ensure the pH is below 2. This step is crucial to convert propionate salts to the volatile free acid form.

    • Add 500 µL of an appropriate extraction solvent (e.g., diethyl ether or ethyl acetate).

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Centrifuge at >10,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the top organic layer to a GC vial for analysis.

  • Instrumental Analysis (GC-FID):

    • Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID).

    • Column: A polar capillary column suitable for free fatty acid analysis, such as a Supelco SPB®-1000 (30 m x 0.53 mm x 0.5 µm) or equivalent.[5]

    • Injection: 1 µL, split mode (e.g., 1:20).[5]

    • Injector Temperature: 150-250°C.[5]

    • Oven Temperature Program: Start at 95°C (hold for 2 min), ramp to 140°C at 10°C/min, then ramp to 200°C at 40°C/min.[5]

    • Carrier Gas: Hydrogen or Helium.[5]

    • Detector Temperature: 240-300°C.[5]

  • Data Analysis:

    • Identify the propionic acid peak based on its retention time compared to the standard.

    • Quantify the concentration using the calibration curve generated from the peak area ratios of propionic acid to the internal standard.

Visualization: GC-FID Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Aqueous Sample/ Standard Acidify 2. Acidify (pH < 2) & Add Internal Std Sample->Acidify Extract 3. Add Solvent & Vortex/Centrifuge Acidify->Extract OrganicLayer 4. Collect Organic Layer in GC Vial Extract->OrganicLayer Inject 5. Inject into GC-FID OrganicLayer->Inject Separate 6. Separate on Capillary Column Detect 7. Detect with FID Data 8. Quantify via Calibration Curve Detect->Data

Caption: Workflow for propionic acid analysis by GC-FID.

High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Samples

HPLC is a powerful alternative to GC, particularly for samples that are non-volatile or thermally unstable.[2] Separation in HPLC is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase within a packed column. For organic acids like propionic acid, reversed-phase chromatography is the most common mode.[9]

Expertise & Experience: Why Choose HPLC?

The main advantage of HPLC is that it typically does not require sample derivatization, simplifying sample preparation.[2] It is well-suited for analyzing propionic acid in complex biological fluids or food matrices like bread.[10] Detection is commonly achieved using a UV-Vis detector, as the carboxyl group of propionic acid absorbs light in the short UV wavelength range (~210 nm).[9]

The choice of mobile phase is critical for successful separation. A low-pH mobile phase (e.g., using phosphoric or sulfuric acid) is required to suppress the ionization of the carboxylic acid group, ensuring it is in its neutral form.[3][9] This increases its retention on a nonpolar reversed-phase column (like a C18) and results in sharp, symmetrical peaks. Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle-sized columns, offers faster analysis times and higher resolution compared to traditional HPLC.[3]

Experimental Protocol: UPLC-UV Analysis of Propionic Acid

This protocol is adapted from a validated method for quantifying propionic acid in plant extracts and is applicable to other sample types.[3]

Methodology:

  • Standard Preparation:

    • Prepare a 10 mg/mL stock solution of propionic acid in water.

    • Serially dilute the stock to prepare working standards with concentrations from 10 µg/mL to 2000 µg/mL.[3]

  • Sample Preparation:

    • Extract the sample with a suitable solvent (e.g., 70% ethanol for plant material).

    • Filter the extract through a 0.22 µm syringe filter to remove particulates before injection. This is a critical step to prevent column clogging.

  • Instrumental Analysis (UPLC-UV):

    • Instrument: UPLC system with a UV Detector.

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 50 mm.[3]

    • Mobile Phase: Isocratic elution with 95% 15 mM aqueous phosphate buffer (pH 2.1) and 5% acetonitrile.[3] The low pH is essential for good peak shape.

    • Flow Rate: 0.2 mL/min.[3]

    • Injection Volume: 2 µL.[3]

    • Column Temperature: 40°C.[3]

    • Detection Wavelength: 210 nm.[3]

  • Data Analysis:

    • The propionic acid peak is identified by its retention time (e.g., ~2.6 minutes under these conditions).[3]

    • Quantification is performed using a calibration curve of peak area versus concentration. The method should be validated for linearity, precision, and accuracy.[3]

Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Sample Extraction (e.g., with 70% EtOH) Filter 2. Filter Extract (0.22 µm syringe filter) Sample->Filter Vial 3. Transfer to HPLC Vial Filter->Vial Inject 4. Inject into HPLC-UV Vial->Inject Separate 5. Separate on C18 Column Detect 6. Detect at 210 nm Data 7. Quantify via Calibration Curve Detect->Data

Caption: Workflow for propionic acid analysis by HPLC-UV.

Complementary and Advanced Techniques

While GC and HPLC are the workhorses for propionic acid analysis, other techniques offer unique advantages for specific applications.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique offers exceptional sensitivity and selectivity, making it ideal for quantifying low levels of propionic acid in highly complex biological matrices like blood plasma or tissue extracts.[2][4] It combines the separation power of LC with the precise detection and identification capabilities of tandem mass spectrometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool that provides detailed structural information about the molecule.[2] A key advantage is its ability to perform direct quantification without the need for derivatization or chromatographic separation. However, its sensitivity is significantly lower than that of GC or HPLC, making it more suitable for analyzing samples with higher concentrations of propionic acid.[2]

  • Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is a rapid, non-destructive technique that can be used for real-time monitoring of propionic acid concentrations, for instance, in industrial fermentation processes.[11] It relies on the absorption of near-infrared light and often employs chemometric models for quantification.[11]

Performance Comparison Guide

The choice of an analytical technique is a trade-off between various performance parameters. The table below provides a comparative summary to guide your decision-making process.

FeatureGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV)LC-MS/MSNMR Spectroscopy
Principle Separation of volatile compoundsSeparation by polarity/hydrophobicitySeparation by polarity + mass-to-charge ratioNuclear spin in a magnetic field
Sensitivity High to Very High (LOD: ~0.01 - 2.5 mg/L)[4][5]Moderate (LOD: ~0.1 - 0.6 mg/L)[3][4]Extremely HighLow
Selectivity Good (FID), Excellent (MS)Moderate (UV), potential interferences[9]ExcellentExcellent
Sample Type Volatile compounds; biological fluids, food, environmental samples[2][4][7]Non-volatile, thermally labile compounds; biological fluids, food, pharmaceuticals[2][10]Wide range, especially complex biological samples[2]Pure compounds, simple mixtures, high concentration samples
Derivatization Often recommended but not always necessary[2][8]Generally not required[2]Generally not requiredNot required
Analysis Time Moderate (~10-30 min)Fast to Moderate (~5-20 min)[3]Fast to ModerateFast
Cost/Complexity Moderate to HighModerateHighVery High
Key Advantage High sensitivity for volatile analysisVersatility, simpler sample prepUltimate sensitivity and specificityStructural info, no derivatization

Conclusion: Selecting the Right Tool for the Job

The optimal analytical technique for propionic acid analysis is dictated by the specific requirements of your research.

  • For routine, high-throughput quantification of volatile samples where high sensitivity is needed, GC-FID is an excellent, cost-effective choice. When absolute certainty of identification in complex matrices is required, GC-MS is the superior option.

  • For analyzing non-volatile or thermally sensitive samples, or when simpler sample preparation is a priority, HPLC-UV is a robust and reliable method.

  • For challenging bioanalytical applications demanding the lowest possible detection limits in complex matrices like plasma or feces, LC-MS/MS is the undisputed gold standard.

  • When structural confirmation is the primary goal and sample concentration is not a limiting factor, NMR provides invaluable, unambiguous data.

By understanding the fundamental principles and practical considerations outlined in this guide, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate and effective analytical strategy for their work with propionic acid.

References

  • Lee, J. H., et al. (2018). Quantification of propionic acid from Scutellaria baicalensis roots. Journal of Pharmacopuncture, 21(3), 52-58. [Link]

  • Pamuła, A., et al. (2021). Determination of the Concentration of Propionic Acid in an Aqueous Solution by POD-GP Model and Spectroscopy. Energies, 14(24), 8288. [Link]

  • Rezaei, M., et al. (2016). Determination of Propionates and Propionic Acid in Bread Samples Using High Performance Liquid Chromatography. The International Journal of Engineering and Science (IJES), 5(7), 07-12. [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Application Note No. 61. [Link]

  • Metabolon. (n.d.). Propionic Acid. Retrieved from Metabolon website. [Link]

  • de Oliveira, R. A., et al. (2019). Optimization and Validation of an Analytical Method for the Determination of Volatile Fatty Acids in Effluents from Anaerobic Reactors by Gas Chromatography. Journal of the Brazilian Chemical Society, 30(1), 159-166. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Formamide, Propionic acid, Formic acid. Retrieved from SIELC Technologies website. [Link]

  • Phorutai, C., et al. (1986). Gas Chromatographic Determination of Propionic Acid and Sodium and Calcium Propionate in Bread and Cake. Journal of the Association of Official Analytical Chemists, 69(5), 826-828. [Link]

  • Occupational Safety and Health Administration (OSHA). (1995). Propionic acid. Method PV2293. [Link]

  • Allery Chemistry. (2023, November 29). Experimental Determination of Structure of propanoic acid. [Video]. YouTube. [Link]

  • Li, Q., et al. (2019). [Determination of propionic acid and its salts in food by gas chromatography]. Se Pu, 37(2), 199-204. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid. Retrieved from Doc Brown's Chemistry website. [Link]

  • Shimadzu. (2021). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Application News No. 01-00027A-EN. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(1,3-Dioxan-2-YL)propanoic acid

As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 3-(1,3-Dioxan-2-YL)propanoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and professionals in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 3-(1,3-Dioxan-2-YL)propanoic acid demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation.

Hazard Assessment: Understanding the Risks

Before any laboratory work commences, a comprehensive risk assessment is paramount. Based on data from analogous compounds, 3-(1,3-Dioxan-2-YL)propanoic acid should be treated as a substance with the following potential hazards:

Hazard ClassificationDescriptionPotential EffectsSource
Skin Corrosion/Irritation Category 1BCauses severe skin burns and damage upon contact.[2][3][2][3]
Serious Eye Damage/Irritation Category 1Causes serious, potentially irreversible eye damage.[3][3]
Specific Target Organ Toxicity Category 3 (Single Exposure)May cause respiratory irritation if vapors or mists are inhaled.[1][2][1][2]
Flammable Liquid Category 3Flammable liquid and vapor. Vapors can form explosive mixtures with air.[1][2][1][2]

These classifications demand strict adherence to PPE protocols to create a self-validating system of safety where exposure is engineered out of the process.

Core PPE Requirements: Your Primary Defense

The selection of PPE is not a one-size-fits-all matter; it is dictated by the specific tasks being performed. The following recommendations provide a baseline for handling 3-(1,3-Dioxan-2-YL)propanoic acid.

Eye and Face Protection: The Non-Negotiable Barrier

Why it's essential: Carboxylic acids can cause severe and permanent eye damage.[3] A splash could occur during routine procedures like transferring liquids or opening a container.

  • Minimum Requirement: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Best Practice/High-Risk Operations: When there is a significant risk of splashing (e.g., when handling larger quantities, working under pressure, or during heating), a face shield should be worn in addition to chemical safety goggles.[5] The face shield provides a secondary layer of protection for the entire face.

Skin and Body Protection: Preventing Corrosive Contact

Why it's essential: This chemical is presumed to be corrosive and can cause severe skin burns.[2] Furthermore, some related compounds are rapidly absorbed through the skin, introducing a systemic risk.

  • Gloves:

    • Material: Use nitrile gloves.[6] Always check the manufacturer's glove compatibility data for resistance to carboxylic acids. As the product is a preparation of several substances, the resistance of the glove material can not be calculated in advance and has therefore to be checked prior to the application.[7]

    • Technique: Inspect gloves for any signs of degradation or puncture before use. Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[5] Dispose of contaminated gloves immediately after use.[5]

  • Lab Coat/Chemical Gown:

    • A standard cotton lab coat may not provide sufficient protection against a significant spill of a corrosive liquid. A lab coat made of a chemically resistant material (e.g., polyester or a poly-cotton blend) is required.

    • For tasks with a higher risk of splashing, a chemical-resistant apron or a full chemical protective suit should be utilized.[5][8]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting. Ensure shoes are made of a non-porous material to prevent absorption in case of a floor spill.

Respiratory Protection: Guarding Against Inhalation

Why it's essential: Vapors and mists of carboxylic acids can cause respiratory irritation.[1][2] All work with 3-(1,3-Dioxan-2-YL)propanoic acid must be performed in a well-ventilated area.

  • Primary Control: The most effective way to prevent respiratory exposure is to handle the chemical within a certified chemical fume hood.[3]

  • When a Respirator is Needed: If work must be conducted outside of a fume hood or if ventilation is inadequate, a respirator is required. Use a NIOSH/MSHA or European Standard EN 149 approved respirator with cartridges suitable for organic vapors/acid gases if exposure limits are exceeded or if irritation is experienced.[4][5]

Operational Plan: Safe Handling Protocols

Adherence to established procedures is critical for safety. The following protocols provide step-by-step guidance for key operations.

Protocol 1: PPE Donning and Doffing Sequence
  • Donning (Putting On):

    • Put on a lab coat or chemical gown.

    • Put on respiratory protection (if required by your risk assessment).

    • Put on safety goggles and a face shield (if required).

    • Wash hands thoroughly.

    • Put on the first pair of nitrile gloves.

    • Put on a second pair of nitrile gloves, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.

  • Doffing (Taking Off):

    • Remove the outer pair of gloves using the proper technique to avoid self-contamination.

    • Remove the lab coat or gown by rolling it outwards, containing any potential contamination.

    • Remove the face shield and goggles.

    • Remove the inner pair of gloves.

    • Remove respirator (if worn).

    • Wash hands thoroughly with soap and water.

Protocol 2: Small Spill Management
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or you feel unwell, evacuate the area.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined above, including respiratory protection.

  • Containment: Prevent the spill from reaching drains.[8]

  • Neutralization/Absorption: Cover the spill with a suitable absorbent material, such as sand, diatomaceous earth, or a commercial acid neutralizer.[8]

  • Collection: Carefully scoop the absorbed material into a designated, labeled waste container.

  • Decontamination: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Disposal: Dispose of all contaminated materials (including gloves and absorbent) as hazardous waste.

Logistical Plan: Storage and Disposal

Proper storage and disposal are final, critical steps in the chemical handling lifecycle.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][9]

  • Keep away from heat, sparks, open flames, and other ignition sources.[2][3]

  • Store in a designated corrosives or flammables cabinet, depending on the primary hazard classification determined by your institution. Avoid storing in metal cabinets which can corrode.[10]

  • Incompatible materials include strong oxidizing agents, reducing agents, bases, and metals.[1]

Disposal Workflow

All waste containing 3-(1,3-Dioxan-2-YL)propanoic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Collect all waste in a dedicated, properly labeled, and chemically compatible container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Flammable).

  • Storage: Store the sealed waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Do not pour down the drain.[5]

Visualized Workflows

PPE Selection Workflow

PPE_Selection start Start: Handling 3-(1,3-Dioxan-2-YL)propanoic acid fume_hood Is the work performed in a chemical fume hood? start->fume_hood quantity Handling small quantities (<100 mL)? fume_hood->quantity Yes ppe_respirator Add Respirator (Organic Vapor/Acid Gas Cartridge) fume_hood->ppe_respirator No splash_risk Is there a significant splash risk? quantity->splash_risk Yes ppe_base Baseline PPE: - Chemical Safety Goggles - Nitrile Gloves (x2) - Chemical Resistant Lab Coat quantity->ppe_base No splash_risk->ppe_base No ppe_face_shield Add Face Shield splash_risk->ppe_face_shield Yes ppe_face_shield->ppe_base ppe_respirator->quantity

Caption: Decision tree for selecting appropriate PPE based on experimental conditions.

Waste Disposal Workflowdot

Waste_Disposal generation generation collection collection generation->collection Step 1 seal seal collection->seal Step 2 storage storage seal->storage Step 3 disposal disposal storage->disposal Step 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-Dioxan-2-YL)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(1,3-Dioxan-2-YL)propanoic acid
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